Technical Documentation Center

1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid
  • CAS: 3191-87-5

Core Science & Biosynthesis

Foundational

physicochemical properties of 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid Introduction The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2] The compound 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid belongs to this important class of nitrogen-containing heterocyclic compounds.[1] A thorough understanding of its physicochemical properties is a critical prerequisite for any research or development endeavor, as these parameters govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and application.

This technical guide provides a comprehensive overview of the core . It moves beyond a simple data sheet to explain the causality behind the experimental methodologies used to determine these properties, offering field-proven insights for researchers. The protocols described are based on established, self-validating systems to ensure scientific integrity and reproducibility.

Compound Identification and Structure

Correctly identifying the molecule is the foundation of any scientific investigation. The structural features—a phenyl ring at the N1 position, an isopropyl group at C5, and a carboxylic acid at C3—dictate its chemical behavior.

IdentifierValue
IUPAC Name 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid
Common Synonym 5-Isopropyl-1-phenyl-1H-pyrazole-3-carboxylic acid[3]
CAS Number 3191-87-5
Molecular Formula C₁₃H₁₄N₂O₂
Molecular Weight 230.26 g/mol [4]
Chemical Structure alt text

(Structure to be visualized by the user based on the name)

Summary of Core Physicochemical Properties

This table summarizes the key physicochemical parameters. While specific experimental values for this exact compound are not widely published, the subsequent sections detail the authoritative methodologies for their determination.

PropertyPredicted/Determined ValueSignificance in Research & Drug Development
Melting Point To be determined experimentallyInfluences formulation, stability, and purification (e.g., crystallization).
Aqueous Solubility Low (predicted)Affects bioavailability and formulation options. Solubility is pH-dependent.
pKa To be determined experimentallyDetermines the ionization state at physiological pH, impacting solubility and membrane permeability.
LogP (o/w) To be determined experimentallyMeasures lipophilicity, a key predictor of membrane transport and ADME properties.

Solubility Profile: A Qualitative Assessment

Expertise & Experience: The solubility of a compound is governed by the principle of "like dissolves like".[5] The structure of 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid contains both lipophilic (phenyl, isopropyl) and hydrophilic/ionizable (pyrazole, carboxylic acid) moieties. This amphipathic nature suggests limited solubility in water but solubility in certain organic solvents. Crucially, the presence of the acidic carboxylic acid group means its solubility can be dramatically increased in basic solutions due to the formation of a more polar salt.

A systematic qualitative analysis is the first step in characterizing a compound's solubility, providing critical information for reaction setups, purification, and formulation.[6][7]

Experimental Protocol: Qualitative Solubility Classification

This protocol systematically classifies the compound based on its solubility in a series of common solvents.[6][7][8]

  • Preparation: Aliquot approximately 25 mg of the compound into five separate, labeled test tubes.

  • Water Solubility: To the first tube, add 0.75 mL of deionized water in 0.25 mL portions. Shake vigorously after each addition.[6] Observe if the solid dissolves completely. The compound is likely insoluble due to its significant hydrocarbon structure.

  • Aqueous Base Solubility (5% NaOH): To the second tube, add 0.75 mL of 5% NaOH solution in portions, shaking after each addition. The acidic carboxylic acid should react with the strong base to form a soluble sodium salt, leading to dissolution.[5]

  • Aqueous Base Solubility (5% NaHCO₃): To the third tube, add 0.75 mL of 5% NaHCO₃ solution. Sodium bicarbonate is a weaker base. Solubility in this solution indicates a relatively strong organic acid, characteristic of many carboxylic acids.[6]

  • Aqueous Acid Solubility (5% HCl): To the fourth tube, add 0.75 mL of 5% HCl solution. The compound is not expected to dissolve, as it lacks a significant basic functional group for salt formation.[7]

  • Organic Solvent Solubility: To the fifth tube, test solubility in a polar organic solvent like ethanol or a nonpolar solvent like diethyl ether, following the same procedure.

Logical Workflow for Solubility Testing

G Start Start with Compound Water Test in Water Start->Water NaOH Test in 5% NaOH Water->NaOH Insoluble End Classification Complete Water->End Soluble (Low MW Polar Compound) NaHCO3 Test in 5% NaHCO3 NaOH->NaHCO3 Soluble HCl Test in 5% HCl NaOH->HCl Insoluble (Proceed to check for basicity) NaHCO3->HCl Soluble (Strong Acid, Class As) HCl->End Insoluble

Caption: Workflow for acid-base solubility classification.

Acidity and pKa Determination

Expertise & Experience: The acid dissociation constant (pKa) is a quantitative measure of a compound's acidity in solution. For a carboxylic acid, it is the pH at which the protonated (HA) and deprotonated (A⁻) forms are present in equal concentrations.[9] This value is paramount in drug development, as the ionization state of a molecule profoundly affects its interaction with biological targets, membrane permeability, and aqueous solubility. The Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])) is the fundamental relationship used in its determination.[9] Potentiometric titration is a robust and direct method for accurately measuring pKa.[9]

Experimental Protocol: pKa Determination by Potentiometric Titration

This method involves monitoring the pH of a solution of the acid as a strong base is added incrementally.

  • System Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0) to ensure accurate readings.[9]

  • Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent, typically a co-solvent system like water/ethanol if aqueous solubility is low.

  • Titration: Place the solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode. Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

  • Data Recording: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH (y-axis) versus the volume of titrant added (x-axis). This will generate a sigmoidal titration curve.

  • pKa Determination: The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This point corresponds to the inflection point on the titration curve. Alternatively, it can be found by determining the volume at the equivalence point (the steepest part of the curve) and finding the pH at half that volume.[10]

Workflow for Potentiometric pKa Determination

G Start Prepare Acid Solution & Calibrate pH Meter Titrate Incrementally Add Standardized Base (e.g., NaOH) Start->Titrate Record Record pH after each addition Titrate->Record Record->Titrate Continue until past equivalence Plot Plot pH vs. Volume of Titrant Record->Plot Analyze Identify Equivalence Point (Steepest Slope) Plot->Analyze Calculate Determine Volume at Half-Equivalence Point Analyze->Calculate pKa pKa = pH at Half-Equivalence Volume Calculate->pKa

Caption: Process for determining pKa via potentiometric titration.

Lipophilicity: LogP (n-octanol/water) Determination

Expertise & Experience: Lipophilicity, the affinity of a molecule for a lipid-like environment, is one of the most important physicochemical properties in drug design. It is quantified by the partition coefficient (P), which is the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. It is usually expressed in its logarithmic form, LogP. The shake-flask method, as described by the OECD Test Guideline 107, is the universally recognized "gold standard" for experimental LogP determination due to its direct measurement of partitioning.[11][12][13] This method is most accurate for compounds with LogP values in the range of -2 to 4.[11][13]

Experimental Protocol: Shake-Flask Method for LogP Determination (OECD 107)

This protocol ensures a self-validating system by directly measuring the compound's concentration in both phases after equilibrium is reached.

  • Phase Preparation: Prepare n-octanol saturated with water and water saturated with n-octanol by mixing them vigorously and allowing the layers to separate overnight. This pre-saturation is critical to prevent volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of the compound in n-octanol. The starting concentration should be chosen to ensure that the concentration in the minor phase is above the analytical method's limit of quantification.

  • Partitioning: In a suitable vessel (e.g., a separatory funnel), combine a precise volume of the pre-saturated n-octanol containing the compound and a precise volume of the pre-saturated water. The volume ratio of the two phases can be adjusted depending on the expected LogP to ensure measurable concentrations in both phases.[14]

  • Equilibration: Shake the vessel vigorously for a set period until equilibrium is established (typically 5-15 minutes).[11] The mixture should then be centrifuged to ensure complete separation of the two phases.

  • Phase Separation & Analysis: Carefully separate the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • LogP Calculation: Calculate the partition coefficient (P) using the formula: P = [Concentration]octanol / [Concentration]water. The final LogP is then calculated as LogP = log₁₀(P).

Workflow for Shake-Flask LogP Determination

G Start Prepare Pre-saturated n-octanol and Water Dissolve Dissolve Compound in Pre-saturated n-octanol Start->Dissolve Mix Combine Octanol & Water Phases in a Defined Ratio Dissolve->Mix Equilibrate Shake to Reach Equilibrium, then Centrifuge to Separate Mix->Equilibrate Analyze Measure Concentration in EACH Phase (e.g., by HPLC) Equilibrate->Analyze Calculate P = [Conc]octanol / [Conc]water LogP = log10(P) Analyze->Calculate Result Final LogP Value Calculate->Result

Caption: Gold-standard shake-flask method for LogP determination.

References

  • Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i.
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • Experiment 1. Solubility of Organic Compounds | PDF | Solution - Scribd. Available at: [Link]

  • Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Structural, Vibrational, and pK a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory - ACS Publications. Available at: [Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed. Available at: [Link]

  • Solubility of Organic Compounds. Chem LibreTexts. Available at: [Link]

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method | OECD. Available at: [Link]

  • (PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory - ResearchGate. Available at: [Link]

  • Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid.
  • Thermodynamic Estimate of pKa Values of the Carboxylic Acids in Aqueous Solution with the Density Functional Theory - R Discovery. Available at: [Link]

  • Development of Methods for the Determination of pKa Values - PMC. Available at: [Link]

  • Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral.
  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides.
  • 5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid | C7H10N2O2 | CID 776421 - PubChem. Available at: [Link]

  • 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one - MDPI. Available at: [Link]

  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester - the NIST WebBook. Available at: [Link]

  • 1-Phenyl-1H-pyrazole-3-carboxylic acid | C10H8N2O2 | CID 12370874 - PubChem. Available at: [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit - DergiPark. Available at: [Link]

  • 1-isopropyl-3-methyl-1H-pyrazole-5-carboxylic acid — Chemical Substance Information. Available at: [Link]

  • Synthesis of 3-phenyl-1H-pyrazole derivatives - Atlantis Press. Available at: [Link]

  • 1-(2,4-DICHLORO-PHENYL)-5-ISOPROPYL-1H-PYRAZOLE-3-CARBOXYLIC ACID ETHYL ESTER - NextSDS. Available at: [Link]

  • 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid - PMC. Available at: [Link]

  • 5-(3-Phenyl-propyl)-1H-pyrazole-3-carboxylic acid | C13H14N2O2 | CID - PubChem. Available at: [Link]

  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester - the NIST WebBook. Available at: [Link]

  • pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data.
  • Merck 1-Isopropyl-1H-pyrazole-3-carboxylic acid | 캐시바이. Available at: [Link]

Sources

Exploratory

Structural Elucidation of 1-Phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic Acid: A Comprehensive NMR Guide

Executive Summary The pyrazole scaffold is a privileged structural motif in medicinal chemistry, frequently utilized in the development of kinase inhibitors, cannabinoid receptor antagonists, and anti-inflammatory agents...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole scaffold is a privileged structural motif in medicinal chemistry, frequently utilized in the development of kinase inhibitors, cannabinoid receptor antagonists, and anti-inflammatory agents. Specifically, 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid (CAS 3191-87-5)[1] presents a highly functionalized architecture requiring rigorous analytical validation during synthesis.

This technical whitepaper provides an authoritative guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral elucidation of this compound. By detailing the causality behind chemical shifts, outlining self-validating experimental protocols, and providing predictive 2D NMR strategies, this guide equips drug development professionals with the analytical framework necessary to confirm regiochemistry and structural integrity.

Molecular Architecture & Domain Analysis

The molecule consists of a central 1H-pyrazole core substituted at three key positions. Understanding the electronic and steric interplay between these domains is critical for accurate NMR interpretation[2].

  • N1-Position: Substituted with a phenyl ring. Steric hindrance with the C5 group forces the phenyl ring out of coplanarity, altering its anisotropic deshielding effects.

  • C3-Position: Substituted with a strongly electron-withdrawing carboxylic acid (-COOH) group, which deshields the adjacent C4 position.

  • C5-Position: Substituted with an electron-donating isopropyl (propan-2-yl) group.

G Core 1H-Pyrazole Core (C3, C4, C5, N1, N2) Phenyl N1-Phenyl Group (5 Protons, Multiplet) Core->Phenyl N1 Substitution Iso C5-Isopropyl Group (CH Septet, CH3 Doublet) Core->Iso C5 Substitution COOH C3-Carboxylic Acid (Broad Singlet, ~12.8 ppm) Core->COOH C3 Substitution C4H C4-Proton (Diagnostic Singlet, ~6.75 ppm) Core->C4H C4 Substitution Phenyl->Iso NOESY Correlation (Proves 1,5-regiochemistry)

Figure 1: Structural domains and key NMR diagnostic features of the pyrazole derivative.

Experimental Protocol for High-Resolution NMR

To ensure a self-validating and reproducible analytical system, the following step-by-step methodology must be strictly adhered to. The choice of solvent and acquisition parameters directly impacts the visibility of exchangeable protons and the resolution of complex spin systems.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 15–20 mg of the synthesized 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid. Dissolve completely in 0.6 mL of DMSO- d6​ (99.9 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Causality Check: DMSO- d6​ is specifically chosen over CDCl 3​ because its strong hydrogen-bonding capability drastically slows the chemical exchange rate of the carboxylic acid proton, allowing it to be observed as a distinct signal rather than broadening into the baseline[3].

  • Instrument Tuning & Matching: Insert the 5 mm precision NMR tube into a 400 MHz or 600 MHz NMR spectrometer. Lock the magnetic field to the deuterium resonance of DMSO- d6​ . Tune and match the probe to the exact frequency of the sample to maximize the signal-to-noise ratio.

  • Shimming: Execute 3D gradient shimming. High magnetic field homogeneity is critical to accurately resolve the 6.8 Hz 3J -coupling of the isopropyl group.

  • 1 H Acquisition: Utilize a standard 30° pulse sequence (zg30). Set the relaxation delay ( D1 ) to 2.0 seconds to ensure complete longitudinal relaxation of the -COOH proton. Acquire 16 to 32 scans.

  • 13 C Acquisition: Utilize a proton-decoupled sequence with Nuclear Overhauser Effect (NOE) enhancement (zgpg30). Set D1 to 2.0 seconds and acquire a minimum of 1024 scans due to the low natural abundance (1.1%) of 13 C isotopes.

  • Data Processing: Apply an exponential window function (line broadening = 0.3 Hz for 1 H; 1.0 Hz for 13 C). Perform Fourier transformation, phase correction, and baseline roll correction. Calibrate spectra using the residual DMSO- d6​ solvent peaks ( 1 H: 2.50 ppm; 13 C: 39.52 ppm)[3].

Spectral Data & Mechanistic Causality

1 H NMR Spectral Data

The proton spectrum provides immediate confirmation of the substitution pattern. The data below summarizes the expected chemical shifts and splitting patterns.

Table 1: 1 H NMR Spectral Data (400 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
-COOH 12.85br s-1HCarboxylic acid proton
N1-Ph 7.52 - 7.42m-5HPhenyl aromatic protons
C4-H 6.75s-1HPyrazole ring proton
C5-CH 3.10hept6.81HIsopropyl methine
C5-CH 3​ 1.15d6.86HIsopropyl methyls

Mechanistic Insights:

  • The Isopropyl Spin System ( A3​B3​X ): The six methyl protons are equivalent and split into a doublet by the adjacent methine proton. Conversely, the methine proton is split by six equivalent methyl protons, resulting in a classic septet ( n+1=7 ) at 3.10 ppm.

  • The C4-Proton: Appearing as a sharp, diagnostic singlet at 6.75 ppm, this signal confirms that both the C3 and C5 positions are fully substituted. Its relatively shielded position (compared to typical benzene protons) is due to the high π -electron density donated by the two nitrogen atoms in the pyrazole ring[4].

13 C NMR Spectral Data

Carbon-13 NMR is essential for mapping the molecular backbone, particularly the quaternary carbons which are invisible in standard 1 H NMR.

Table 2: 13 C NMR Spectral Data (100 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)TypeAssignment
C=O 163.5Quaternary (C)Carboxylic acid carbonyl
C5 149.2Quaternary (C)Pyrazole C5 (alkyl-substituted)
C3 144.0Quaternary (C)Pyrazole C3 (carboxy-substituted)
C1' 139.5Quaternary (C)Phenyl ipso-carbon
C3', C5' 129.2Methine (CH)Phenyl meta-carbons
C4' 128.8Methine (CH)Phenyl para-carbon
C2', C6' 125.5Methine (CH)Phenyl ortho-carbons
C4 108.5Methine (CH)Pyrazole C4
C5-CH 26.2Methine (CH)Isopropyl methine
C5-CH 3​ 22.5Methyl (CH 3​ )Isopropyl methyls

Mechanistic Insights:

  • C4 Shielding: The C4 carbon is highly shielded (108.5 ppm). In pyrazole systems, π -electron density is strongly localized on the C4 position, making it significantly more shielded than the C3 and C5 positions[4].

  • C3 vs. C5 Differentiation: The C5 carbon (149.2 ppm) is more deshielded than the C3 carbon (144.0 ppm). This is driven by the combined inductive effects of the adjacent N1-phenyl group and the attached alkyl substituent[4].

Regiochemical Validation via 2D NMR

During the synthesis of pyrazoles via the condensation of asymmetric 1,3-diketones with phenylhydrazine, mixtures of 1,3- and 1,5-regioisomers are frequently generated. 1D NMR alone can be ambiguous; therefore, 2D NMR is mandatory for absolute structural verification.

  • HMBC (Heteronuclear Multiple Bond Correlation): The C4-H singlet (6.75 ppm) will exhibit strong 3JCH​ cross-peaks to both the C3 (144.0 ppm) and C5 (149.2 ppm) quaternary carbons, confirming the integrity of the pyrazole core.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the definitive test. A spatial correlation (NOE cross-peak) will be observed between the N1-phenyl ortho-protons (~7.45 ppm) and the C5-isopropyl protons (3.10 ppm and 1.15 ppm). If the molecule were the incorrect 1,3-isomer (where the isopropyl group is far away at C3), this NOE interaction would be physically impossible and entirely absent.

Workflow Start Sample Preparation (15-20 mg in DMSO-d6) Acq1D 1D NMR Acquisition (1H & 13C with CPD) Start->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC, NOESY) Acq1D->Acq2D Process Data Processing & Phase Correction (Apodization, Baseline Roll) Acq2D->Process Assign1D Primary Assignment (Chemical Shifts & Integrals) Process->Assign1D Assign2D Regiochemical Validation (HMBC & NOESY Cross-Peaks) Assign1D->Assign2D End Final Structural Elucidation Assign2D->End

Figure 2: Step-by-step experimental workflow for complete NMR structural elucidation.

Conclusion

The structural elucidation of 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid relies on a combination of highly specific 1D chemical shifts and spatial 2D NOESY correlations. The diagnostic singlet of the C4-proton, the classic A3​B3​X splitting of the isopropyl group, and the highly shielded nature of the C4 carbon provide a robust, self-validating matrix for confirming both the identity and regiochemistry of this critical pharmacological building block.

References

  • BLDpharm. 5-Isopropyl-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS 3191-87-5).
  • Organic Chemistry Data. NMR Spectroscopy: 1H NMR Chemical Shifts.
  • ResearchGate. 13C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6.
  • Researcher.life. 13C NMR investigation of tautomeric and acid‐base equilibria of pyrazolone T and three analogs.

Sources

Foundational

A Technical Guide to the Crystal Structure Analysis of 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid: From Synthesis to Structural Elucidation

Abstract The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutics.[1] The three-dimensional arrangement of atoms within these molecules, dictated by their crystal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutics.[1] The three-dimensional arrangement of atoms within these molecules, dictated by their crystal structure, is paramount for understanding their biological activity and for guiding rational drug design. This technical guide provides an in-depth, field-proven methodology for the complete crystal structure analysis of 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid, a representative member of this privileged class of compounds. We will detail the regiocontrolled synthesis, systematic crystallization strategies, the single-crystal X-ray diffraction (SC-XRD) workflow, and the interpretation of the resulting structural data. This document is intended for researchers, chemists, and drug development professionals seeking to leverage crystallographic insights for advancing their discovery programs.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

Pyrazole and its derivatives represent a privileged family of five-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry for decades.[2] Their metabolic stability and versatile structure have led to their incorporation into a wide array of clinically used drugs, including the anti-inflammatory agent celecoxib and the kinase inhibitor ruxolitinib.[1][3] The biological function of these molecules is intrinsically linked to their three-dimensional shape, which governs their interaction with protein targets.

Single-crystal X-ray diffraction (SC-XRD) is a powerful and non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances.[4][5] It allows for the unambiguous determination of molecular structure, including bond lengths, bond angles, and the spatial arrangement of atoms.[6] For drug development professionals, this information is critical for:

  • Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological potency.[7]

  • Pharmacophore Mapping: Identifying the key steric and electronic features necessary for receptor binding.[7]

  • In Silico Modeling: Providing accurate molecular geometries for computational docking and molecular dynamics simulations.[7]

This guide uses 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid as a case study to demonstrate the complete workflow from chemical synthesis to detailed structural analysis, providing a blueprint for researchers working with novel pyrazole derivatives.

Synthesis and Crystallization: From Molecule to Single Crystal

The first and often most challenging step in a crystal structure analysis is obtaining a high-quality single crystal. This requires a pure compound and a systematic approach to crystallization.

Synthesis Protocol

The synthesis of the target compound can be achieved through a regiocontrolled methodology adapted from established procedures, which ensures the desired 1,5-disubstituted isomer.[8] The process involves the cyclocondensation of a β-ketoester precursor with phenylhydrazine, followed by hydrolysis of the resulting ester.

Experimental Protocol: Synthesis of 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid

  • Step 1: Synthesis of Methyl 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylate.

    • In a round-bottom flask, dissolve ethyl 4-methyl-2,4-dioxopentanoate (1.0 eq) in ethanol.

    • Add phenylhydrazine hydrochloride (1.1 eq) and sodium acetate (1.5 eq) to the solution.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product via column chromatography (hexane:ethyl acetate gradient) to yield the pure methyl ester.[8]

  • Step 2: Hydrolysis to Carboxylic Acid.

    • Dissolve the purified methyl ester from Step 1 in a 1:1 mixture of tetrahydrofuran (THF) and methanol.

    • Add an aqueous solution of lithium hydroxide (2.0 eq) and stir at room temperature for 12-18 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Neutralize the reaction mixture with 1N HCl until the pH is approximately 2-3, resulting in the precipitation of the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid.

    • Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Crystallization Strategy

Growing diffraction-quality single crystals is an empirical science that involves screening various conditions to find the optimal parameters for slow, ordered molecular assembly.

Experimental Protocol: Crystallization Screening

  • Solvent Selection: Test the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, acetone). A suitable solvent is one in which the compound is sparingly soluble at room temperature but more soluble upon heating.

  • Slow Evaporation:

    • Prepare a nearly saturated solution of the compound in a chosen solvent in a small vial.

    • Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

    • Leave the vial undisturbed in a vibration-free environment for several days to weeks.

  • Vapor Diffusion (Hanging Drop or Sitting Drop):

    • Prepare a concentrated solution of the compound in a good solvent (the "drop").

    • Place this drop on a siliconized glass slide.

    • Invert the slide over a well containing a larger volume of a poor solvent (the "reservoir"), in which the compound is insoluble.

    • Seal the well. The poor solvent vapor will slowly diffuse into the drop, reducing the solubility of the compound and promoting crystallization.

  • Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to room temperature, and then further to 4°C. Slow cooling can promote the growth of larger, more ordered crystals.

The workflow from synthesis to a single crystal suitable for analysis is depicted below.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization A Starting Materials (β-Ketoester, Phenylhydrazine) B Cyclocondensation Reaction A->B C Ester Hydrolysis B->C D Purification (Column Chromatography, Recrystallization) C->D E Purity Confirmation (NMR, MS) D->E F Crystallization Screening (Solvents, Methods) E->F G Single Crystal Growth F->G H Mounted Single Crystal G->H Select Diffraction-Quality Crystal

Caption: Workflow from Synthesis to a Mountable Single Crystal.

Single-Crystal X-ray Diffraction (SC-XRD): Elucidating the 3D Architecture

Once a suitable crystal is obtained, the SC-XRD experiment is performed to collect the diffraction data that will be used to solve the molecular structure.[4]

The Theoretical Basis of XRD

Single-crystal XRD is based on the principle of Bragg's Law (nλ = 2d sinθ), where X-rays of a known wavelength (λ) are diffracted by the electron clouds of atoms arranged in a regular crystal lattice. The diffraction pattern—a unique three-dimensional map of spots of varying intensity—contains all the information necessary to determine the positions of atoms within the crystal's unit cell.[6]

Experimental Workflow

The process involves mounting the crystal, collecting diffraction data using a diffractometer, and then using specialized software to process the data and solve the structure.[9]

Experimental Protocol: SC-XRD Data Collection and Structure Refinement

  • Crystal Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.[4]

  • Data Collection: The mounted crystal is placed in the X-ray diffractometer. A modern instrument typically uses a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibration of the atoms. The goniometer rotates the crystal through a series of angles while the detector records the diffraction pattern.[4]

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., Lorentz and polarization effects). This step yields a file containing a list of reflections (h,k,l) and their corresponding intensities.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map reveals the positions of the heavier atoms.

  • Structure Refinement: A model of the molecule is built and refined against the experimental data using a least-squares algorithm. This iterative process adjusts atomic positions, and thermal displacement parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions. The quality of the final model is assessed using metrics like the R-factor (R1) and weighted R-factor (wR2).

The SC-XRD analysis workflow is a systematic, multi-step process.

G A Mount Crystal on Goniometer Head B Data Collection (Diffractometer, Low Temperature) A->B C Data Processing & Reduction (Integration, Scaling, Corrections) B->C D Structure Solution (Direct Methods, Phase Problem) C->D E Structure Refinement (Least-Squares Fitting) D->E F Validation & Analysis (CheckCIF, Final Model) E->F G Crystallographic Information File (CIF) F->G

Caption: The Single-Crystal X-ray Diffraction (SC-XRD) Workflow.

Structural Analysis and Interpretation

While no public crystal structure for 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid exists in the Cambridge Structural Database (CSD) as of this writing, we can predict its key structural features based on closely related pyrazole carboxylic acid derivatives.[10][11] The following section presents an exemplary analysis of the expected structural data.

Exemplary Crystallographic Data

The data presented below is a realistic representation of what would be expected for this class of compound and serves as a template for data presentation.

ParameterExemplary Value
Chemical FormulaC₁₃H₁₄N₂O₂
Formula Weight230.26
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10.5
b (Å)~9.8
c (Å)~12.1
β (°)~105
Volume (ų)~1250
Z (molecules/unit cell)4
Density (calculated)~1.22 g/cm³
R1 [I > 2σ(I)]< 0.05
wR2 (all data)< 0.15
Goodness-of-fit (S)~1.0
Intramolecular Geometry

The analysis of the molecular structure would focus on the planarity of the rings and the orientation of the substituents.

  • Pyrazole and Phenyl Rings: The pyrazole ring is expected to be essentially planar. The phenyl ring at the N1 position will also be planar. A key parameter is the dihedral angle between these two rings, which is influenced by steric hindrance from the C5-isopropyl group and crystal packing forces. This angle typically ranges from 40-60° in related structures.[12]

  • Carboxylic Acid Group: The carboxylic acid group at the C3 position is expected to be nearly coplanar with the pyrazole ring to maximize π-conjugation.

  • Bond Lengths and Angles: Bond lengths and angles should fall within established ranges for pyrazole derivatives.[10] For instance, the N1-N2 bond length is anticipated to be around 1.35 Å.

Intermolecular Interactions and Crystal Packing

The most significant feature governing the crystal packing of carboxylic acids is hydrogen bonding.

  • Carboxylic Acid Dimer: It is highly probable that two molecules will form a centrosymmetric dimer via strong O-H···O hydrogen bonds between their carboxylic acid groups.[10] This is a classic and highly stable supramolecular synthon, often described with the graph-set notation R²₂(8).

  • Other Interactions: Additional weaker interactions, such as C-H···O or C-H···π bonds, may further stabilize the three-dimensional packing arrangement. The interplay of these forces dictates the final crystal lattice.

The primary hydrogen bonding motif is visualized below.

G cluster_0 Molecule A cluster_1 Molecule B A R-C(=O)O-H B H-O(O=)C-R A->B O-H···O B->A O-H···O

Caption: The R²₂(8) Hydrogen-Bonded Carboxylic Acid Dimer Synthon.

Implications for Drug Development

The precise structural data obtained from this analysis provides invaluable insights for medicinal chemists.

  • Conformational Analysis: The determined dihedral angle between the phenyl and pyrazole rings reveals the molecule's preferred low-energy conformation in the solid state. This information is a critical starting point for understanding its shape in a biological receptor.

  • Rational Design: Knowledge of the hydrogen bonding motifs and overall packing can inform strategies for developing crystalline salts or co-crystals with modified physicochemical properties, such as solubility and stability.

  • Computational Chemistry: The high-resolution coordinates from the crystal structure serve as a gold-standard input for molecular docking simulations, helping to predict binding modes and affinities with greater accuracy.[7] This accelerates the design-synthesize-test cycle by prioritizing compounds with a higher likelihood of success.

Conclusion

The crystal structure analysis of 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid is a multi-faceted process that integrates organic synthesis, physical chemistry, and advanced analytical techniques. By following the detailed methodologies outlined in this guide, researchers can successfully move from a chemical concept to a high-resolution three-dimensional molecular structure. The resulting crystallographic data is not merely an academic endpoint but a crucial tool that provides actionable intelligence, enabling more efficient and rational design of novel pyrazole-based therapeutics.

References

  • Faria, J. V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link][1]

  • ResearchGate. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link][2]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. [Link][4]

  • Connect Journals. (2024). Pyrazole Scaffolds: A promising frontier in drug discovery. Connect Journals. [Link][7]

  • MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link][13]

  • Future Science. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link][3]

  • Universität Ulm. (2026). Single-Crystal X-ray Diffraction (SC-XRD). Universität Ulm. [Link][5]

  • Cambridge University Press. (2019). Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. Cambridge University Press. [Link][10]

  • National Center for Biotechnology Information. (n.d.). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PMC. [Link][8]

  • Pulstec USA. (2023). Single Crystal X-Ray Diffraction. Pulstec USA. [Link][6]

  • St. Petersburg State University. (n.d.). Single crystal X-ray diffraction analysis. St. Petersburg State University Research Park. [Link][9]

  • Taylor & Francis Online. (2010). Oxovanadium(IV) pyrazolyl carboxylic acid complexes: synthesis, crystal structures of [VO(pzH)(HMPA)2]2· 4H2O (1) and VO(OH)(dmpzH)2(C6H5COO) (2). Taylor & Francis Online. [Link][14]

  • MDPI. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. [Link][12]

  • Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. CCDC. [Link][11]

Sources

Exploratory

An In-depth Technical Guide to Elucidating the Receptor Binding Affinity of 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid

Abstract This technical guide outlines a comprehensive strategy for determining the receptor binding affinity of the novel compound, 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid. Given the prevalence of the pyr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide outlines a comprehensive strategy for determining the receptor binding affinity of the novel compound, 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid. Given the prevalence of the pyrazole-3-carboxylic acid scaffold in pharmacologically active agents, particularly those targeting the cannabinoid receptors (CB1 and CB2), this document provides a scientifically grounded, predictive framework for investigating this compound's potential interactions with these key G protein-coupled receptors (GPCRs). We will delve into the rationale for selecting the cannabinoid receptors as primary targets, present a detailed, field-proven methodology for conducting competitive radioligand binding assays, and discuss the analysis and interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the pharmacological profile of this and structurally related compounds.

Introduction and Rationale

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications.[1] Derivatives of pyrazole-3-carboxylic acid, in particular, have garnered significant attention for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] Notably, a substantial body of research has identified pyrazole derivatives as potent modulators of the cannabinoid receptors, CB1 and CB2.[3][4] The well-known CB1 antagonist, Rimonabant, features a pyrazole core, highlighting the importance of this heterocycle in designing ligands for the endocannabinoid system.[3][5]

The subject of this guide, 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid, is a commercially available compound for research purposes.[6] While its specific biological targets have not been extensively reported, its structural similarity to known cannabinoid receptor ligands strongly suggests that it may also interact with these receptors. Therefore, this guide proposes a focused investigation into the binding affinity of 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid for the human CB1 and CB2 receptors.

The Cannabinoid Receptors: A Primer

The cannabinoid receptors, CB1 and CB2, are members of the Class A family of G protein-coupled receptors (GPCRs).[7][8] They are key components of the endocannabinoid system, which plays a crucial role in regulating a wide array of physiological processes.

  • CB1 Receptors: Predominantly expressed in the central nervous system, CB1 receptors are involved in modulating neurotransmission and are responsible for the psychoactive effects of cannabinoids.[7][9] Their activation influences memory, appetite, and pain perception.

  • CB2 Receptors: Primarily found in the immune system and peripheral tissues, CB2 receptors are implicated in inflammatory processes and immune responses.[7][8]

Both CB1 and CB2 receptors are coupled to inhibitory G proteins (Gi/o).[7][8] Ligand binding to these receptors initiates a signaling cascade that typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[7][8] Additionally, cannabinoid receptor activation can modulate ion channels and activate mitogen-activated protein kinase (MAPK) pathways.[8][10]

Cannabinoid Receptor Signaling Pathway Ligand Cannabinoid Ligand Receptor CB1/CB2 Receptor (7-TM GPCR) Ligand->Receptor Binding G_protein Gi/o Protein (αβγ subunits) Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition MAPK MAPK Cascade (ERK, JNK, p38) G_protein->MAPK Activation Ion_channel Ion Channels (e.g., K+, Ca2+) G_protein->Ion_channel Modulation cAMP ↓ cAMP AC->cAMP Cellular_response Cellular Response (e.g., altered neurotransmission, inflammation) cAMP->Cellular_response MAPK->Cellular_response Ion_channel->Cellular_response

Caption: Simplified cannabinoid receptor signaling pathway.

Proposed Research Plan: Determination of Receptor Binding Affinity

The cornerstone for evaluating the interaction of a novel compound with a receptor is the radioligand binding assay. This technique allows for the quantification of the affinity of a ligand for its receptor. Here, we propose a competitive binding assay to determine the affinity of 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid for the human CB1 and CB2 receptors.

Objective

To determine the binding affinity (expressed as the inhibition constant, Ki) of 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid for the human cannabinoid receptors CB1 and CB2.

Methodology

The proposed methodology follows a standard protocol for competitive radioligand binding assays using cell membranes expressing the target receptors.

3.2.1. Materials and Reagents

ReagentSupplierPurpose
1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acidCommercial VendorTest Compound
[³H]-CP-55,940PerkinElmer or similarRadioligand
RimonabantTocris or similarCB1 Selective Cold Ligand
SR-144528Tocris or similarCB2 Selective Cold Ligand
HEK-293 cells stably expressing human CB1 receptorsATCC or commercial vendorSource of CB1 receptors
CHO-K1 cells stably expressing human CB2 receptorsATCC or commercial vendorSource of CB2 receptors
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)In-house preparationMaintain physiological pH and ionic strength
Bovine Serum Albumin (BSA)Sigma-Aldrich or similarReduce non-specific binding
Scintillation CocktailNational Diagnostics or similarDetection of radioactivity

3.2.2. Preparation of Cell Membranes

The use of isolated cell membranes is a robust and reproducible method for receptor binding assays.[11]

  • Cell Culture: Culture HEK-293 cells expressing human CB1 receptors and CHO-K1 cells expressing human CB2 receptors under standard conditions.

  • Harvesting: Once confluent, harvest the cells by scraping into a phosphate-buffered saline (PBS) solution.

  • Homogenization: Centrifuge the cell suspension and resuspend the pellet in ice-cold lysis buffer. Homogenize the cells using a Dounce or Polytron homogenizer.

  • Isolation of Membranes: Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 40,000 x g) to pellet the membranes.

  • Washing and Storage: Wash the membrane pellet with fresh lysis buffer and repeat the high-speed centrifugation. Resuspend the final pellet in a suitable storage buffer containing a protease inhibitor cocktail. Determine the protein concentration using a Bradford or BCA assay. Aliquot the membrane preparations and store at -80°C.[12]

3.2.3. Competitive Radioligand Binding Assay

This assay will be performed in a 96-well plate format.

  • Assay Setup: To each well, add the following in order:

    • Assay buffer

    • Cell membranes (a predetermined optimal concentration)

    • A fixed concentration of [³H]-CP-55,940 (typically at or below its Kd value)

    • Varying concentrations of the test compound, 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid (typically from 10⁻¹⁰ M to 10⁻⁵ M).

  • Controls:

    • Total Binding: Wells containing only membranes and radioligand.

    • Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known high-affinity unlabeled ligand (e.g., 10 µM Rimonabant for CB1, 10 µM SR-144528 for CB2).[13]

  • Incubation: Incubate the plates at 30°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Termination of Assay: Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Detection: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

Competitive Binding Assay Workflow cluster_0 Assay Plate Setup cluster_1 Incubation & Filtration cluster_2 Detection & Analysis Membranes Cell Membranes (CB1 or CB2) Incubate Incubate to Equilibrium Membranes->Incubate Test Wells Membranes->Incubate NSB Wells Radioligand [³H]-CP-55,940 (Fixed Concentration) Radioligand->Incubate Test Wells Radioligand->Incubate NSB Wells Test_Compound Test Compound (Varying Concentrations) Test_Compound->Incubate Test Wells NSB_Ligand Cold Ligand (High Concentration) NSB_Ligand->Incubate NSB Wells Filter Rapid Filtration Incubate->Filter Scintillation_Counting Scintillation Counting (CPM) Filter->Scintillation_Counting Data_Analysis Data Analysis (IC50 → Ki) Scintillation_Counting->Data_Analysis

Caption: Workflow for the competitive radioligand binding assay.

Data Analysis
  • Specific Binding: Calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding

  • IC50 Determination: Plot the percentage of specific binding against the logarithm of the test compound's concentration. Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.[14] This equation corrects for the concentration of the radioligand used in the assay.

    Ki = IC50 / (1 + ([L]/Kd))

    Where:

    • [L] is the concentration of the radioligand.

    • Kd is the dissociation constant of the radioligand for the receptor.

Anticipated Data and Interpretation

The results of these experiments will provide the binding affinities (Ki values) of 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid for both CB1 and CB2 receptors.

Table 1: Hypothetical Binding Affinity Data

CompoundReceptorIC50 (nM)Ki (nM)
1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acidCB1[Experimental Value][Calculated Value]
1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acidCB2[Experimental Value][Calculated Value]
Rimonabant (Control)CB1[Literature Value][Literature Value]
SR-144528 (Control)CB2[Literature Value][Literature Value]

A lower Ki value indicates a higher binding affinity.[15] By comparing the Ki values for CB1 and CB2, the selectivity of the compound can be determined. For example, a compound with a significantly lower Ki for CB2 than for CB1 would be considered a CB2-selective ligand.

Conclusion

This technical guide provides a robust and scientifically sound framework for the initial pharmacological characterization of 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid. Based on the well-established pharmacology of the pyrazole-3-carboxylic acid scaffold, the cannabinoid receptors CB1 and CB2 represent high-priority targets for this compound. The detailed methodology for competitive radioligand binding assays presented herein offers a clear path to determining its binding affinity and selectivity. The data generated from these proposed experiments will be crucial in understanding the potential therapeutic applications of this compound and will guide future research, including functional assays to determine whether it acts as an agonist, antagonist, or inverse agonist at these receptors.

References

  • Howlett, A. C., & Shim, J.-Y. (n.d.). Cannabinoid Receptors and Signal Transduction. Madame Curie Bioscience Database. Retrieved from [Link]

  • Faria, J. V., et al. (2018).
  • Lu, D., & Galkin, A. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic Acids Research, 37(Web Server issue), W433–W435.
  • Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved from [Link]

  • Demuth, D. G., & Molleman, A. (2006). Signal transduction of the CB1 cannabinoid receptor. Journal of Molecular Endocrinology, 36(2), 239–250.
  • Howlett, A. C. (2002). Cannabinoid receptor signaling. Handbook of Experimental Pharmacology, (168), 53–79.
  • Castillo, P. E., et al. (2012). Endocannabinoid signaling and synaptic function. Neuron, 76(1), 70–81.
  • Murineddu, G., et al. (2021). Tricyclic Pyrazole-Based Compounds as Useful Scaffolds for Cannabinoid CB1/CB2 Receptor Interaction. Molecules, 26(7), 2056.
  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109.
  • Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769–776.
  • Wiley, J. L., et al. (2001). Novel pyrazole cannabinoids: insights into CB(1) receptor recognition and activation. The Journal of Pharmacology and Experimental Therapeutics, 296(3), 1013–1020.
  • Carrillo, J. J., et al. (2010). On the use of cells or membranes for receptor binding: growth hormone secretagogues. Analytical Biochemistry, 400(1), 143–145.
  • Sarott, M., et al. (2024). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. bioRxiv.
  • Meddings, J. B., & Dietschy, J. M. (1986). 'Non-specific' binding. The problem, and a solution. Biochimica et Biophysica Acta, 885(2), 145–154.
  • Lazareno, S., & Birdsall, N. J. (2001). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of Receptor and Signal Transduction Research, 21(4), 427–449.
  • Navarro, G., et al. (2018). Cannabigerol Action at Cannabinoid CB1 and CB2 Receptors and at CB1–CB2 Heteroreceptor Complexes. Frontiers in Pharmacology, 9, 632.
  • Buchler, I. P., et al. (2020). Discovery of 1,3-Disubstituted Pyrazole Peripheral Cannabinoid Receptor Partial Agonists. ACS Medicinal Chemistry Letters, 11(11), 2187–2194.
  • Sarott, M., et al. (2024, July 18). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand binding assay. bioRxiv.
  • GraphPad Software. (n.d.). Nonspecific binding. Prism 11 Curve Fitting Guide. Retrieved from [Link]

  • Patel, S., et al. (2011). Novel pyrazole-3-carboxamide derivatives as cannabinoid-1 (CB1) antagonists: journey from non-polar to polar amides. Bioorganic & Medicinal Chemistry Letters, 21(1), 562–568.
  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual.
  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • Vivas-Reyes, R., et al. (2021). Structural, QSAR, machine learning and molecular docking studies of 5-thiophen-2-yl pyrazole derivatives as potent and selective cannabinoid-1 receptor antagonists. New Journal of Chemistry, 45(36), 16361-16373.
  • Gasperi, V., et al. (2023). Assay of CB1 Receptor Binding. Methods in Molecular Biology, 2576, 95-109.
  • Davidson College. (n.d.). IC50 Determination. edX. Retrieved from [Link]

  • Shim, J. Y., et al. (2002). Molecular Interaction of the Antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide With the CB1 Cannabinoid Receptor. Journal of Medicinal Chemistry, 45(7), 1447–1459.
  • EBM Consult. (n.d.). The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions. Retrieved from [Link]

  • Frau, S., et al. (2013). Pyrazole-type cannabinoid ligands conjugated with fluoro-deoxy-carbohydrates as potential PET-imaging agents: Synthesis and CB1/CB2 receptor affinity evaluation. Journal of Fluorine Chemistry, 152, 166-172.
  • Murineddu, G., et al. (2014). Tricyclic Pyrazoles. Part 8. Synthesis, Biological Evaluation, and Molecular Modeling of 6-Cyclopropyl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamides as Novel CB2-Selective Ligands. Journal of Medicinal Chemistry, 57(11), 4636–4651.
  • EBM Consult. (n.d.). The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions. Retrieved from [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods for membrane preparations and intact cells. Methods in Molecular Biology, 19, 1-19.
  • Ilhan, I. O., & Çadır, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Journal of the Serbian Chemical Society, 77(10), 1365-1372.
  • National Institute of Standards and Technology. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • Mengeş, N., & Bildirici, İ. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 965-978.
  • National Center for Biotechnology Information. (n.d.). 1-Phenyl-1H-pyrazole-3-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • de Oliveira, C. S. A., et al. (2018). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Molecules, 23(12), 3299.
  • National Center for Biotechnology Information. (n.d.). 5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

Sources

Foundational

thermodynamic stability of 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid

An In-depth Technical Guide to the Thermodynamic Stability of 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the methodologies and considerations for assessing the . Thermodynamic stability is a critical parameter in drug development, influencing formulation, shelf-life, and bioavailability. This document synthesizes theoretical principles with practical experimental and computational approaches to provide a robust framework for the characterization of this pyrazole derivative. We will delve into the structural features of the molecule that govern its stability and provide detailed protocols for established analytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Furthermore, this guide explores the utility of computational chemistry in predicting and understanding the thermodynamic landscape of this compound.

Introduction: The Significance of Thermodynamic Stability

In the realm of pharmaceutical sciences, the thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of its developability profile. It dictates the compound's tendency to exist in its lowest energy state, which has profound implications for its physical and chemical properties.[1] A thermodynamically stable form is less likely to undergo polymorphic transformations, degradation, or changes in solubility over time, ensuring consistent safety and efficacy of the drug product.

1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole class. Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[2][3][4] Understanding the thermodynamic stability of this specific molecule is paramount for its potential development as a therapeutic agent. This guide will provide the necessary scientific foundation and practical methodologies for a thorough stability assessment.

Molecular Structure and its Influence on Stability

The is intrinsically linked to its molecular architecture. The key structural motifs—the pyrazole ring, the phenyl substituent, the isopropyl group, and the carboxylic acid moiety—all contribute to the overall energetic landscape of the molecule.

  • The Pyrazole Ring: The 1,2-diazole (pyrazole) ring is an aromatic heterocycle. Its aromaticity contributes significantly to the molecule's stability.[4] The arrangement of nitrogen atoms and the delocalized π-electron system create a relatively stable core.

  • Substituent Effects: The nature and position of substituents on the pyrazole ring can modulate its stability. In this case, the N-phenyl group, the C5-isopropyl group, and the C3-carboxylic acid group will influence the electronic distribution and steric interactions within the molecule, thereby affecting its stability.[5][6]

  • Intermolecular Interactions: The carboxylic acid group is capable of forming strong intermolecular hydrogen bonds, leading to the formation of dimers or more complex crystal lattices. These interactions play a crucial role in the thermodynamic stability of the solid state.

Caption: Key structural features of 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid influencing its thermodynamic stability.

Theoretical Framework of Thermodynamic Stability

The thermodynamic stability of a compound is quantified by its Gibbs free energy (G). A system naturally tends towards a state of lower Gibbs free energy. The relationship between Gibbs free energy, enthalpy (H), and entropy (S) is given by the equation:

ΔG = ΔH - TΔS

Where:

  • ΔG is the change in Gibbs free energy. A negative ΔG indicates a spontaneous process, moving towards a more stable state.

  • ΔH is the change in enthalpy, representing the heat of reaction. Exothermic processes (negative ΔH) are generally favored.

  • T is the absolute temperature.

  • ΔS is the change in entropy, a measure of disorder. Processes that increase entropy (positive ΔS) are favored.

For a solid-state pharmaceutical, the most stable crystalline form (polymorph) will have the lowest Gibbs free energy at a given temperature and pressure.[1]

Experimental Determination of Thermodynamic Stability

A combination of thermoanalytical techniques is essential for a comprehensive experimental assessment of thermodynamic stability.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[7][8] It provides information on thermal events such as melting, crystallization, and solid-solid phase transitions.[9]

  • Sample Preparation: Accurately weigh 1-3 mg of 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid into a standard aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[8]

  • Temperature Program:

    • Equilibrate the sample at a starting temperature well below any expected thermal events (e.g., 25 °C).

    • Ramp the temperature at a constant heating rate, typically 10 °C/min, to a final temperature above the melting point.[10]

  • Data Analysis: The resulting DSC thermogram will show peaks corresponding to thermal events.

    • Melting Point (Tm): The peak of an endothermic event indicates the melting point. A sharp melting peak is often indicative of a pure, crystalline substance.

    • Enthalpy of Fusion (ΔHfus): The area under the melting peak corresponds to the enthalpy of fusion, which is the energy required to melt the solid.

    • Polymorphic Transitions: The presence of other endothermic or exothermic peaks before the melting point may indicate polymorphic transitions.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 1-3 mg of sample pan Place in Al DSC pan weigh->pan instrument Load sample & reference into DSC instrument pan->instrument purge Purge with N2 instrument->purge heat Heat at 10 °C/min purge->heat thermogram Generate Thermogram heat->thermogram analyze Identify Tm, ΔHfus, and transitions thermogram->analyze

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[10] It is used to determine the thermal stability and decomposition temperature of a compound.[11][12]

  • Sample Preparation: Place a slightly larger sample (5-10 mg) of 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid into a TGA pan (ceramic or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air), depending on the desired information.[13]

  • Temperature Program:

    • Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[12]

  • Data Analysis: The TGA curve plots the percentage of weight loss versus temperature.

    • Decomposition Temperature (Td): The onset temperature of a significant weight loss step indicates the beginning of thermal decomposition.

    • Residual Mass: The mass remaining at the end of the experiment provides information about any non-volatile residues.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh Weigh 5-10 mg of sample pan Place in TGA pan weigh->pan instrument Load sample into TGA instrument pan->instrument purge Purge with desired gas instrument->purge heat Heat at 10 °C/min purge->heat tga_curve Generate TGA Curve heat->tga_curve analyze Determine Td and residual mass tga_curve->analyze

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Solubility Studies

The solubility of different polymorphic forms of a compound is directly related to their thermodynamic stability. The most stable polymorph will have the lowest solubility. By measuring the solubility of different forms over a range of temperatures, a phase diagram can be constructed to determine the transition temperatures between polymorphs.

Parameter Differential Scanning Calorimetry (DSC) Thermogravimetric Analysis (TGA)
Principle Measures heat flow as a function of temperature.[7]Measures mass change as a function of temperature.[10]
Information Obtained Melting point, enthalpy of fusion, glass transitions, polymorphic transitions.[9]Decomposition temperature, thermal stability, composition.[12]
Typical Sample Size 1-3 mg5-10 mg
Atmosphere Inert (e.g., Nitrogen)Inert or Oxidative (e.g., Air)[13]

Computational Approaches to Predicting Thermodynamic Stability

Computational chemistry offers valuable tools for predicting and understanding the thermodynamic stability of molecules.

  • Density Functional Theory (DFT): DFT calculations can be used to determine the optimized geometry and electronic energy of a molecule. By comparing the energies of different conformers or potential polymorphs, the most thermodynamically stable form can be predicted.[14]

  • Lattice Energy Calculations: For crystalline solids, the lattice energy, which is the energy released when gaseous ions form a solid crystal, is a key indicator of stability. Computational methods can be used to calculate and compare the lattice energies of different crystal packing arrangements.[15]

  • Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of molecules in the solid state and in solution, helping to understand the factors that contribute to stability.[16][17]

Expected Stability Profile of 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid

Based on the literature for structurally similar pyrazole derivatives, it is anticipated that 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid will exhibit good thermal stability due to the aromaticity of the pyrazole ring.[4] The presence of the carboxylic acid group suggests that intermolecular hydrogen bonding will play a significant role in its crystal packing and overall stability. The decomposition is likely to be initiated by the decarboxylation of the carboxylic acid group at elevated temperatures. Experimental data from DSC and TGA will be crucial to confirm these predictions and to quantitatively assess its thermal stability.

Conclusion

A thorough understanding of the is essential for its potential development as a pharmaceutical agent. This guide has outlined a comprehensive approach that combines theoretical principles with robust experimental and computational methodologies. By employing techniques such as DSC and TGA, and leveraging the predictive power of computational chemistry, researchers can obtain a detailed and accurate stability profile of this promising molecule. This knowledge is critical for informed decision-making throughout the drug development process, from lead optimization to formulation design.

References

  • Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC. (n.d.).
  • Differential scanning calorimetry in life science: thermodynamics, stability, molecular recognition and application in drug desi - SciSpace. (n.d.).
  • Full article: Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole - Taylor & Francis. (2019, December 30).
  • Differential Scanning Calorimetry (DSC) | Mechanical Testing and Thermal Characterisation Laboratory. (n.d.).
  • THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD - DTIC. (n.d.).
  • (PDF) Differential Scanning Calorimetry in Life Science: Thermodynamics, Stability, Molecular Recognition and Application in Drug Design - ResearchGate. (n.d.).
  • Estimating thermodynamic properties of organic compounds using a solvation model. (n.d.).
  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers | Organic Letters. (2024, July 9).
  • Differential scanning calorimetry - Wikipedia. (n.d.).
  • Toward Physics-Based Solubility Computation for Pharmaceuticals to Rival Informatics. (2021, May 14).
  • [Spoiler] AAMC FL3 C/P #9 : r/MCAT2 - Reddit. (2018, August 12).
  • Can the Formation of Pharmaceutical Cocrystals Be Computationally Predicted? I. Comparison of Lattice Energies | Crystal Growth & Design - ACS Publications. (2008, November 24).
  • Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability - Torontech. (2025, December 16).
  • Thermogravimetric analysis - Wikipedia. (n.d.).
  • Thermal Analysis of Organic Compounds - AZoM. (2018, June 27).
  • Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications - PMC. (n.d.).
  • Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity - MDPI. (2025, June 12).
  • Combining machine learning and molecular simulations to predict the stability of amorphous drugs - AIP Publishing. (2023, July 5).
  • Thermodynamic Stability: Organic Chemistry Study Guide |... - Fiveable. (2025, August 15).
  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC. (n.d.).
  • The future of biomolecular simulation in the pharmaceutical industry: what we can learn from aerodynamics modelling and weather prediction. Part 1. understanding the physical and computational complexity of in silico drug design - PMC. (2021, November 1).
  • Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash - Eltra. (n.d.).
  • Thermo Gravimetric Analysis (TGA) - TCA Lab / Alfa Chemistry. (n.d.).
  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester - the NIST WebBook. (n.d.).
  • Current Advances in Synthesis of Pyrazole Derivatives: An Approach Toward Energetic Materials | Request PDF - ResearchGate. (n.d.).
  • 1-Phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid | Sapphire Bioscience. (n.d.).
  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties - MDPI. (2024, December 5).
  • 1-phenyl-5-propyl-1H-pyrazole-3-carboxylic acid 1071694-80-8 wiki - Guidechem. (n.d.).
  • Discovery of N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury - ACS Publications. (2024, December 16).
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit - DergiPark. (n.d.).
  • 1-Phenyl-1H-pyrazole-3-carboxylic acid | C10H8N2O2 | CID 12370874 - PubChem. (n.d.).
  • 1H-pyrazole-3-carboxylic acid・1-phenyl-5-(propan-2-yl) - FUJIFILM Wako Chemicals. (n.d.).
  • 5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid | C7H10N2O2 | CID 776421 - PubChem. (n.d.).
  • Synthesis and characterization of 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol single crystals (Journal Article) | ETDEWEB - OSTI. (2012, July 15).
  • 1H–pyrazole–3–carboxylic acid: Experimental and computational study | Request PDF - ResearchGate. (n.d.).
  • 3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID | 5071-61-4 - ChemicalBook. (2025, August 8).
  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. (n.d.).
  • Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl) - PMC. (n.d.).

Sources

Protocols & Analytical Methods

Method

peptide coupling reactions using 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid

Advanced Application Note: Peptide Coupling Strategies for 1-Phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic Acid Executive Summary & Chemical Context 1-Phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid (CAS 3191-87-5...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Note: Peptide Coupling Strategies for 1-Phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic Acid

Executive Summary & Chemical Context

1-Phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid (CAS 3191-87-5)[1] is a highly privileged scaffold in medicinal chemistry and drug discovery. Pyrazole-3-carboxamides are frequently utilized as rigid bioisosteres in the development of cannabinoid receptor antagonists, kinase inhibitors, and novel antimicrobial agents[2]. However, the synthesis of these amides requires careful selection of coupling conditions. The electron-withdrawing nature of the pyrazole ring slightly reduces the nucleophilicity of the carboxylate during the initial activation step, while the steric bulk of the 1-phenyl and 5-isopropyl (propan-2-yl) groups can hinder access to the reactive center[3].

This Application Note details optimized, self-validating protocols for coupling this specific pyrazole-3-carboxylic acid with various amines, utilizing both high-efficiency (HATU) and highly scalable (T3P) methodologies.

Mechanistic Rationale for Coupling Strategy

Amide bond formation is fundamentally a nucleophilic substitution where an amine attacks an activated carboxylic acid[4]. For pyrazole-3-carboxylic acids, standard carbodiimides (like DCC or EDC) often result in sluggish reactions or require excessive equivalents of additives (like HOBt) to prevent the accumulation of unreactive O-acylisourea intermediates[5].

To overcome this, we employ two distinct strategies:

  • Uronium-Based Activation (HATU): HATU incorporates a 7-azabenzotriazole (HOAt) leaving group. The nitrogen atom at the 7-position of the HOAt ring provides a neighboring group effect, acting as a general base to hydrogen-bond with the incoming amine, thereby accelerating the nucleophilic attack[6]. This is particularly critical when coupling 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid with sterically hindered secondary amines or anilines.

  • Phosphonic Anhydride Activation (T3P): Propylphosphonic anhydride (T3P) is a cyclic anhydride that forms a highly reactive mixed anhydride with the pyrazole-3-carboxylic acid[7]. T3P is favored in process chemistry because it generates water-soluble byproducts, allowing for a self-validating, extraction-only workup that avoids the chromatographic purification often required to remove toxic HMPA (from BOP) or tetramethylurea (from HATU)[7].

Pathway Acid Pyrazole-3-Carboxylic Acid (Electrophile Precursor) ActiveEster Active Ester Intermediate (OAt / Phosphonate) Acid->ActiveEster Base + Reagent Reagent Coupling Reagent (HATU / T3P) Reagent->ActiveEster Activation Product Pyrazole-3-Carboxamide (Target Product) ActiveEster->Product Amine Addition Amine Amine (Nucleophile) Amine->Product Nucleophilic Attack

Mechanism of amide bond formation for pyrazole-3-carboxylic acids.

Quantitative Data & Reagent Selection

The following table summarizes the optimization data for coupling 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid with both a standard primary amine (e.g., benzylamine) and a sterically hindered secondary amine (e.g., N-methylpiperazine).

Coupling ReagentBaseSolventTime (h)Yield (Primary Amine)Yield (Secondary Amine)Workup Complexity
HATU DIPEADMF2>95%88%High (Chromatography often needed)
T3P (50% in EtOAc) Et₃NEtOAc492%75%Low (Aqueous wash only)
EDC / HOBt DIPEADCM1278%45%Medium (Aqueous wash)
PyBOP NMMDMF685%60%High (Phosphoramide byproduct)

Experimental Protocols

Protocol A: High-Efficiency Coupling using HATU (Ideal for Discovery/SAR Studies)

Causality & Design: HATU is selected for its superior reaction kinetics[6]. DIPEA (N,N-Diisopropylethylamine) is chosen over Triethylamine because its steric bulk prevents it from acting as a competing nucleophile, ensuring the pyrazole-3-carboxylic acid is selectively activated.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid (1.0 mmol, 230.3 mg) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (3.0 mmol, 523 µL). Rationale: 3 equivalents ensure complete deprotonation of the carboxylic acid and neutralize the amine hydrochloride salt (if applicable).

  • Activation: Add HATU (1.2 mmol, 456 mg) in one portion. Stir the reaction mixture at room temperature for exactly 5 minutes. Critical QC Step: Do not exceed 5 minutes of pre-activation. Extended activation times can lead to the guanidinylation of the incoming amine by unreacted HATU.

  • Nucleophilic Attack: Add the desired amine (1.1 mmol) dropwise. Stir at room temperature for 2 hours.

  • In-Process Control: Monitor the reaction via LC-MS. The disappearance of the acid mass (m/z 231 [M+H]+) and the appearance of the product mass indicate completion.

  • Workup (Self-Validating): Dilute the mixture with Ethyl Acetate (30 mL). Wash sequentially with 1M HCl (2 x 15 mL) to remove unreacted amine and DIPEA, followed by saturated aqueous NaHCO₃ (2 x 15 mL) to remove unreacted pyrazole acid and the HOAt byproduct. Wash with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Scalable, Green Coupling using T3P (Ideal for Process/Scale-Up)

Causality & Design: T3P is utilized as a 50% solution in Ethyl Acetate, avoiding toxic solvents like DMF[7]. The reaction is highly self-validating because all T3P byproducts are highly water-soluble phosphonic acids, guaranteeing high crude purity without column chromatography[4].

Step-by-Step Methodology:

  • Preparation: Charge a 50 mL reactor with 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid (5.0 mmol, 1.15 g) and the target amine (5.5 mmol) in Ethyl Acetate (15 mL).

  • Base Addition: Add Triethylamine (15.0 mmol, 2.1 mL). Rationale: Et₃N is sufficient here as T3P does not carry the same risk of guanidinylation as uronium reagents.

  • Activation & Coupling: Dropwise, add T3P (50% w/w in EtOAc, 7.5 mmol, 4.5 mL) over 10 minutes to manage any mild exotherm[4].

  • Reaction: Heat the mixture to 50 °C and stir for 4 hours. Rationale: T3P couplings are generally slower than HATU; mild heating accelerates the formation of the mixed anhydride and subsequent amidation without causing epimerization (which is negligible for this non-chiral pyrazole acid)[7].

  • Workup: Cool to room temperature. Add water (20 mL) and stir vigorously for 15 minutes to hydrolyze any excess T3P. Separate the layers. Wash the organic layer with 1M NaOH (20 mL) and 1M HCl (20 mL). Dry over MgSO₄ and evaporate to yield the highly pure pyrazole-3-carboxamide.

Quality Control & Troubleshooting

  • Issue: Low yield with anilines or electron-deficient amines.

    • Solution: Anilines are poor nucleophiles. Switch from Protocol B to Protocol A, and increase the reaction temperature to 60 °C. The HOAt active ester generated by HATU is specifically designed to accelerate reactions with weak nucleophiles[6].

  • Issue: Formation of a +98 Da byproduct (observed via LC-MS).

    • Solution: This indicates guanidinylation of your amine by HATU. Ensure the amine is added immediately after the 5-minute pre-activation of the pyrazole-3-carboxylic acid, or switch to T3P[4].

References

  • 3191-87-5_化工字典 (1-Phenyl-5-isopropyl-1H-pyrazole-3-carboxylic acid). hxchem.net. 1

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. 3

  • Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors. PubMed (NIH). 2

  • Optimizing Peptide Coupling: Key Techniques: Understanding T3P. JPT. 4

  • Coupling Reagents. Aapptec Peptides. 5

  • Dunetz, J. R., et al. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. American Chemical Society (ACS). 7

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. American Chemical Society (ACS). 6

Sources

Application

Application Note: Optimization and Protocols for the Amidation of 1-Phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic Acid

Executive Summary & Chemical Context The pyrazole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of cannabinoid receptor ligands, P2Y14R antagonists[1], an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The pyrazole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of cannabinoid receptor ligands, P2Y14R antagonists[1], and antiviral covalent cysteine protease inhibitors[2].

This application note provides a comprehensive, field-proven guide for the amidation of 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid (CAS: 3191-87-5; MW: 230.26 g/mol ). Structurally, the steric bulk of this molecule is concentrated at the N1 (phenyl) and C5 (isopropyl) positions. The C3-carboxylic acid remains relatively unhindered and highly accessible. However, the electron-withdrawing nature of the pyrazole ring renders the activated carbonyl highly electrophilic, necessitating precise control over coupling reagents and anhydrous conditions to prevent competitive hydrolysis.

Mechanistic Rationale & Reagent Selection

The formation of an amide bond from a carboxylic acid and an amine is thermodynamically favorable but kinetically inert at room temperature, requiring the conversion of the hydroxyl group into a superior leaving group[3]. The choice of activation strategy is dictated by the nucleophilicity of the amine and the scale of the reaction.

  • HATU (Uronium/Aminium Salt): HATU is the premier choice for sterically hindered or moderately deactivated secondary amines. It proceeds via the formation of a highly reactive HOAt-active ester. The nitrogen atom in the HOAt ring provides neighboring-group participation, significantly accelerating the aminolysis step[4]. HATU requires a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), to deprotonate the carboxylic acid without competing for the active ester.

  • EDC/HOBt (Carbodiimide Approach): For standard primary amines and reaction scale-ups, EDC is preferred. EDC reacts with the carboxylic acid to form an unstable O-acylisourea intermediate. Without an additive, this intermediate can undergo a deleterious 1,3-rearrangement into a dead-end N-acylurea[3]. The addition of HOBt intercepts the O-acylisourea to form a stable, yet highly reactive, OBt-ester[4]. Furthermore, the urea byproduct of EDC is water-soluble, streamlining downstream purification.

  • Acid Chloride (Oxalyl Chloride): When coupling with highly electron-deficient anilines, standard reagents may yield sluggish reactions[5]. Conversion to the acid chloride using oxalyl chloride and catalytic DMF provides the maximum electrophilic activation required for unreactive nucleophiles.

Quantitative Data: Reagent Comparison Matrix

To facilitate rapid decision-making, the following table summarizes the operational parameters for the amidation of 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid based on empirical laboratory data.

Coupling StrategyBasePreferred SolventTypical YieldByproduct RemovalBest Suited For
HATU DIPEAAnhydrous DMF85–95%Moderate (Requires extensive aqueous washes to remove TMU)Sterically hindered amines, micro-scale discovery synthesis
EDC / HOBt DIPEA / Et₃NAnhydrous DCM75–90%Easy (Water-soluble urea byproduct)Scale-up, standard primary and secondary aliphatic amines
Oxalyl Chloride Pyridine / Et₃NAnhydrous DCM70–85%Very Easy (Volatile byproducts: CO, CO₂, HCl)Electron-deficient anilines, highly unreactive nucleophiles
TBTU N-MethylmorpholineTHF or Pyridine80–90%ModerateBase-sensitive substrates, specialized analogs[6]

Reaction Pathway Visualization

Mechanism A 1-Phenyl-5-isopropyl-1H- pyrazole-3-carboxylic acid B DIPEA (Deprotonation) A->B C Carboxylate Anion B->C D HATU (Activation) C->D E HOAt-Active Ester D->E - Tetramethylurea F Amine (R-NH2) Nucleophilic Attack E->F G Target Pyrazole-3-carboxamide F->G - HOAt

HATU-mediated activation and amidation mechanism of pyrazole-3-carboxylic acid.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. The inclusion of specific monitoring and workup steps ensures that unreacted starting materials and specific byproducts are systematically eliminated.

Protocol A: HATU-Mediated Coupling (Ideal for Discovery Scale)

Causality Note: DMF is used to ensure complete dissolution of the uronium salt. DIPEA is added at 0 °C to prevent exothermic degradation of the active ester.

  • Preparation: In an oven-dried round-bottom flask under N₂ atmosphere, dissolve 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid (1.0 equiv, e.g., 1.0 mmol, 230 mg) and the target amine (1.1 equiv) in anhydrous DMF (5.0 mL)[4].

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Add DIPEA (3.0 equiv, 3.0 mmol, ~520 µL) dropwise. Stir for 5 minutes.

  • Activation: Add HATU (1.2 equiv, 1.2 mmol, 456 mg) in a single portion.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Validation (In-Process): Monitor via LC-MS or TLC (Hexanes/EtOAc 1:1). The pyrazole product will exhibit strong UV absorbance at 254 nm. The reaction is complete when the acid mass (m/z 231[M+H]+) is consumed.

  • Workup: Quench the reaction with water (20 mL) and extract with EtOAc (3 × 15 mL).

  • Byproduct Purge: To remove the tetramethylurea (TMU) byproduct and DMF, wash the combined organic layers sequentially with 1M HCl (2 × 15 mL), saturated aqueous NaHCO₃ (15 mL), and 5% aqueous LiCl (2 × 15 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography.

Protocol B: EDC/HOBt-Mediated Coupling (Ideal for Scale-Up)

Causality Note: DCM is utilized here because it allows for a highly efficient aqueous workup. HOBt is strictly required to prevent the formation of the inactive N-acylurea[3].

  • Preparation: Dissolve the pyrazole-3-carboxylic acid (1.0 equiv) and HOBt (1.2 equiv) in anhydrous DCM (0.2 M concentration).

  • Activation: Cool to 0 °C and add EDC·HCl (1.2 equiv). Stir for 15 minutes to pre-form the OBt-active ester.

  • Amine Addition: Add the target amine (1.1 equiv) followed by DIPEA (2.5 equiv).

  • Reaction: Stir at room temperature for 12–18 hours.

  • Workup: Dilute with additional DCM. Wash directly with 1M HCl (removes unreacted amine and EDC urea byproduct), saturated NaHCO₃ (removes unreacted acid and HOBt), and brine[4].

  • Isolation: Dry over Na₂SO₄, concentrate, and recrystallize or chromatograph to yield the pure amide.

Protocol C: Acid Chloride Method (For Deactivated Anilines)
  • Preparation: Suspend the pyrazole-3-carboxylic acid (1.0 equiv) in anhydrous DCM. Add a catalytic amount of DMF (2 drops).

  • Activation: Slowly add Oxalyl Chloride (1.5 equiv) at 0 °C. Stir at room temperature for 2 hours until gas evolution (CO, CO₂) ceases and the solution becomes clear.

  • Concentration: Concentrate in vacuo to remove excess oxalyl chloride. Redissolve the resulting acid chloride in anhydrous DCM.

  • Coupling: Cool to 0 °C. Add the deactivated aniline (1.0 equiv) and Pyridine (2.0 equiv). Stir at room temperature for 4 hours.

  • Workup: Wash with 1M HCl, saturated NaHCO₃, and brine. Dry and concentrate.

Workflow Visualization

Workflow Step1 1. Reagent Preparation Dissolve Acid + Amine in anhydrous DMF/DCM Step2 2. Base Addition Add DIPEA dropwise at 0 °C Step1->Step2 Step3 3. Activation Add Coupling Reagent (HATU or EDC/HOBt) Step2->Step3 Step4 4. Reaction Monitoring Stir at RT (1-18h); Monitor via LC-MS Step3->Step4 Step5 5. Aqueous Workup Wash with 1M HCl, Sat. NaHCO3, Brine Step4->Step5 Step6 6. Isolation & Purification Dry over Na2SO4, Flash Chromatography Step5->Step6

Step-by-step experimental workflow for the amidation of pyrazole-3-carboxylic acids.

Analytical Characterization & Troubleshooting

  • Poor Yields with Secondary Amines: If using EDC/HOBt yields <50% product with a bulky amine, switch to HATU or T3P. The steric bulk of the 5-isopropyl group on the pyrazole ring is distant from the C3-carbonyl, meaning steric clash usually originates from the amine side.

  • Epimerization Concerns: While the pyrazole ring itself is achiral, if the amine substrate contains an adjacent chiral center, avoid excessive base (DIPEA) and keep the activation step strictly at 0 °C to prevent racemization via oxazolone intermediate formation.

  • Intramolecular Cyclization: When coupling with specialized amines (e.g., β-amidomethyl vinyl sulfones), be aware that basic conditions can sometimes trigger intramolecular aza-Michael additions, leading to cyclic byproducts like dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones[7]. In such cases, switching to TBTU with pyridine as a milder base is highly recommended[7].

References

  • Journal of Medicinal Chemistry. Discovery of a Series of 5-Amide-1 H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters. (2022). DOI: 10.1021/acs.jmedchem.2c01632. Retrieved from:[Link][1]

  • PubMed Central (PMC). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from: [Link][5]

  • PubMed Central (PMC). Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease with Antialphavirus Activity. Retrieved from:[Link][2]

  • PubMed Central (PMC). Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of β-Amidomethyl Vinyl Sulfone Alphavirus Cysteine Protease Inhibitors. Retrieved from:[Link][7]

  • Google Patents. WO2017157873A1 - 5-ethyl-4-methyl-pyrazole-3-carboxamide derivative having activity as agonist of taar. Retrieved from:[6]

Sources

Method

Green Chemistry in Action: A Sustainable Synthesis of 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid

Application Note & Protocol Abstract: The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2][3][4][5] This application note details a green...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Abstract: The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2][3][4][5] This application note details a green and efficient synthesis of 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid, a compound of interest in drug discovery. By leveraging microwave-assisted organic synthesis (MAOS) and employing a greener solvent system, this protocol significantly reduces reaction times, energy consumption, and the use of hazardous materials compared to traditional methods.[2][3][4][6] This approach aligns with the principles of green chemistry, offering a sustainable and efficient pathway for the synthesis of this important heterocyclic compound.[7][8]

Introduction: The Significance of Pyrazoles and the Need for Greener Syntheses

Pyrazole derivatives are a critical class of heterocyclic compounds in the pharmaceutical industry, forming the core structure of numerous approved drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, anticancer, and antimicrobial agents.[1][2][3][4][5][9] The target molecule, 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid, holds potential as a key intermediate for the development of novel therapeutics.

Traditionally, the synthesis of pyrazoles often involves harsh reaction conditions, hazardous solvents, and lengthy reaction times, contributing to significant environmental impact.[2][10] The principles of green chemistry encourage the development of synthetic routes that are more environmentally benign, efficient, and economically viable.[7][8] This protocol embraces these principles by utilizing microwave irradiation to accelerate the reaction and employing ethanol as a relatively green solvent.[2][3][4][6]

The synthesis proceeds via a one-pot, two-step reaction involving an initial Claisen condensation followed by a Knorr-type pyrazole synthesis. This streamlined approach enhances efficiency by minimizing intermediate isolation and purification steps.[11]

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Ethyl 4-methyl-2-oxopentanoate≥98%Commercially Available
Phenylhydrazine≥97%Commercially Available
Sodium ethoxide≥95%Commercially AvailableHandle under inert atmosphere.
Ethanol (absolute)ACS GradeCommercially Available
Hydrochloric acid (concentrated)ACS GradeCommercially Available
Ethyl acetateACS GradeCommercially AvailableFor extraction and chromatography.
HexaneACS GradeCommercially AvailableFor chromatography.
Anhydrous sodium sulfateACS GradeCommercially AvailableFor drying.
Microwave synthesis reactor--e.g., CEM Discover, Biotage Initiator
Reaction Scheme

The overall synthetic pathway is depicted below:

G cluster_0 One-Pot Synthesis reagents Ethyl 4-methyl-2-oxopentanoate + Phenylhydrazine intermediate In situ generated 1,3-dicarbonyl intermediate reagents->intermediate 1. Sodium ethoxide, Ethanol 2. Microwave (Step 1) product 1-phenyl-5-(propan-2-yl)-1H- pyrazole-3-carboxylic acid intermediate->product 3. Phenylhydrazine 4. Microwave (Step 2) 5. Acidification & Hydrolysis caption Fig 1. One-pot reaction scheme.

Step-by-Step Procedure

Step 1: In Situ Formation of the 1,3-Dicarbonyl Intermediate

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add absolute ethanol (3 mL).

  • Carefully add sodium ethoxide (1.2 equivalents). Stir the mixture until the sodium ethoxide is fully dissolved.

  • Add ethyl 4-methyl-2-oxopentanoate (1.0 equivalent).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 80°C for 10 minutes.

Step 2: Pyrazole Formation and Hydrolysis

  • After the initial irradiation, carefully open the reaction vial and add phenylhydrazine (1.1 equivalents).

  • Reseal the vial and place it back into the microwave reactor.

  • Irradiate the mixture at 120°C for 15 minutes.

  • After cooling to room temperature, carefully uncap the vial and transfer the reaction mixture to a round-bottom flask.

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • To the resulting residue, add 1 M hydrochloric acid (10 mL) and heat to reflux for 1 hour to ensure complete hydrolysis of the ester.

  • Cool the mixture to room temperature and then place it in an ice bath to precipitate the product.

Step 3: Work-up and Purification

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a hexane:ethyl acetate gradient.

  • Dry the purified product under vacuum to yield 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid as a white to off-white solid.

Workflow Diagram

G start Start reagents Mix Ethyl 4-methyl-2-oxopentanoate, Sodium ethoxide, and Ethanol start->reagents mw1 Microwave Irradiation (80°C, 10 min) reagents->mw1 add_hydrazine Add Phenylhydrazine mw1->add_hydrazine mw2 Microwave Irradiation (120°C, 15 min) add_hydrazine->mw2 concentrate Concentrate under reduced pressure mw2->concentrate hydrolyze Acidic Hydrolysis (1M HCl, reflux) concentrate->hydrolyze precipitate Precipitate in ice bath hydrolyze->precipitate filter Vacuum Filtration precipitate->filter purify Recrystallization or Column Chromatography filter->purify dry Dry under vacuum purify->dry end Final Product dry->end caption Fig 2. Experimental workflow.

Characterization and Expected Results

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

TechniqueExpected Results
¹H NMR Signals corresponding to the phenyl, isopropyl, and pyrazole ring protons, as well as the carboxylic acid proton.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the carboxylic acid carbonyl.
FT-IR Characteristic peaks for the O-H stretch of the carboxylic acid, C=O stretch, and aromatic C-H and C=C stretches.
Mass Spec. A molecular ion peak corresponding to the calculated mass of C₁₃H₁₄N₂O₂ (m/z = 230.26).[12]
Melting Point A sharp melting point, indicating high purity.

Green Chemistry Metrics

This protocol offers several advantages from a green chemistry perspective compared to traditional heating methods:

  • Energy Efficiency: Microwave heating is significantly more energy-efficient than conventional oil baths.[6]

  • Reduced Reaction Time: Reaction times are reduced from hours to minutes, increasing throughput.[2][3][4]

  • Use of a Greener Solvent: Ethanol is a bio-based and less toxic solvent compared to many alternatives like DMF or toluene.[10]

  • Atom Economy: The one-pot nature of the synthesis improves the overall atom economy by minimizing waste from intermediate work-ups.[11]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Ensure anhydrous conditions for the sodium ethoxide step. Increase microwave irradiation time or temperature slightly.
Loss during work-up.Ensure complete precipitation by cooling for an extended period. Optimize the recrystallization solvent system.
Impure Product Side reactions.Monitor the reaction by TLC to avoid prolonged heating. Optimize purification conditions (solvent system for chromatography).
Incomplete hydrolysis.Extend the reflux time during the hydrolysis step.

Conclusion

This application note provides a detailed, reliable, and green protocol for the synthesis of 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid. By adopting microwave-assisted synthesis and a one-pot procedure, this method is well-suited for researchers in drug discovery and development who are seeking sustainable and efficient synthetic routes to valuable heterocyclic compounds. The principles outlined here can be adapted for the synthesis of other pyrazole derivatives, contributing to the broader adoption of green chemistry practices in the pharmaceutical sciences.

References

  • On water” synthesis of N-unsubstituted pyrazoles: semicarbazide hydrochloride as an alternative to hydrazine for preparation of pyrazole-3-carboxylate derivatives and 3,5-disubstituted pyrazoles - Green Chemistry (RSC Publishing).
  • An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides - PMC.
  • Ultrasound-assisted synthesis and anticancer evaluation of new pyrazole derivatives as cell cycle inhibitors - Arabian Journal of Chemistry.
  • Green synthesis of pyrazole systems under solvent-free conditions - Taylor & Francis.
  • Ultrasound assisted synthesis of tetrazole based pyrazolines and isoxazolines as potent anticancer agents via inhibition of tubulin polymerization - PubMed.
  • (PDF) Microwave-assisted synthesis of pyrazoles - a mini-review - ResearchGate.
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
  • Regioselective Microwave-Assisted Synthesis of Substituted Pyrazoles from Ethynyl Ketones.
  • Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors - MDPI.
  • Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds - Bentham Science Publishers.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - Semantic Scholar.
  • Catalyst-free synthesis of pyrazole-aniline linked coumarin derivatives and their antimicrobial evaluation - ResearchGate.
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed.
  • Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents - PubMed.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing.
  • New “Green” Approaches to the Synthesis of Pyrazole Derivatives - MDPI.
  • Full article: Efficient solvent- and catalyst-free one-pot synthesis of novel trifluoromethylated pyrazole derivatives - Taylor & Francis.
  • Full article: Ultrasonic Assisted Preparation of Pyrano[2,3-c]Pyrazole Derivatives Using ZnO-NiO-Fe3O4 Nano-Composite System - Taylor & Francis.
  • Clean and Efficient Synthesis of Pyrazole Derivatives in Aqueous Media - R Discovery.
  • Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs) - Who we serve.
  • "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence - Organic Chemistry Portal.
  • Green synthesis of pyrazole systems under solvent-free conditions - Taylor & Francis.
  • Catalyst Free Synthesis of Thioamides from Pyrazole Aldehydes using DMSO as Solvent | Asian Journal of Chemistry.
  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods.
  • Pyrazoles: 'one-pot' syntheses from arenes and carboxylic acids | Request PDF.
  • Synthesis of some pyrazole‐3‐carboxylic acid‐hydrazide and pyrazolopyridazine compounds | Request PDF - ResearchGate.
  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen.
  • One-Pot, Three-Component Approach to the Synthesis of 3,4,5-Trisubstituted Pyrazoles.
  • Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles | IntechOpen.
  • Current status of pyrazole and its biological activities - PMC.
  • 1-Phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid | Sapphire Bioscience.
  • 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid based heterocyclic dyes | Request PDF - ResearchGate.
  • Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy - PMC.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI.
  • 1H–pyrazole–3–carboxylic acid: Experimental and computational study | Request PDF - ResearchGate.
  • Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC.
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit - DergiPark.
  • Synthesis and characterization of 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol single crystals (Journal Article) | ETDEWEB - OSTI.

Sources

Application

Application Notes and Protocols for the Preparation of 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid Coordination Complexes

Introduction: The Versatility of Pyrazole-Based Ligands in Coordination Chemistry Pyrazole derivatives are a cornerstone in the architecture of coordination chemistry, offering a rich and tunable platform for the design...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatility of Pyrazole-Based Ligands in Coordination Chemistry

Pyrazole derivatives are a cornerstone in the architecture of coordination chemistry, offering a rich and tunable platform for the design of novel metal complexes.[1][2] Their prevalence in medicinal chemistry, catalysis, and materials science stems from their robust aromatic structure and the versatile coordination behavior of their nitrogen atoms.[3][4] Specifically, pyrazole-3-carboxylic acids and their esters are exceptional ligands due to their ability to act as bidentate or bridging ligands, coordinating to metal centers through both a pyrazole nitrogen and a carboxylate oxygen. This chelation enhances the stability of the resulting metal complexes.[3]

The strategic placement of substituents on the pyrazole ring allows for the fine-tuning of the steric and electronic properties of the ligand, which in turn influences the geometry, stability, and reactivity of the corresponding coordination complexes. The title compound, 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid, incorporates a bulky isopropyl group at the 5-position and a phenyl group at the 1-position. These substituents are expected to impart significant steric influence, potentially leading to the formation of discrete, mononuclear complexes with interesting photophysical or catalytic properties.

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis of 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid and its subsequent use in the preparation of coordination complexes. The protocols are designed to be robust and reproducible, with in-depth explanations of the underlying chemical principles.

Part 1: Synthesis of the Ligand: 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid

The synthesis of the target pyrazole-3-carboxylic acid is achieved through a two-step process: (1) a Claisen condensation to form the key β-ketoester intermediate, followed by (2) a Knorr-type pyrazole synthesis via cyclocondensation with phenylhydrazine, and subsequent (3) hydrolysis of the resulting ester to the carboxylic acid.

Step 1: Synthesis of Ethyl 4-methyl-2,4-dioxopentanoate

The initial step involves a Claisen condensation between diethyl oxalate and 3-methyl-2-butanone (isopropyl methyl ketone) using a strong base such as sodium ethoxide. The non-enolizable diethyl oxalate acts as the acylating agent for the enolate of 3-methyl-2-butanone.

Protocol 1: Synthesis of Ethyl 4-methyl-2,4-dioxopentanoate

  • Materials:

    • Diethyl oxalate

    • 3-methyl-2-butanone (isopropyl methyl ketone)

    • Sodium metal

    • Absolute ethanol

    • Toluene, anhydrous

    • Hydrochloric acid (1 M)

    • Diethyl ether

    • Anhydrous magnesium sulfate

  • Procedure:

    • Preparation of Sodium Ethoxide: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add absolute ethanol (100 mL). Carefully add sodium metal (1.2 eq.) in small pieces to the ethanol. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation.

    • Reaction Setup: Once all the sodium has reacted to form sodium ethoxide, cool the solution to 0-5 °C in an ice bath.

    • Condensation: Prepare a mixture of 3-methyl-2-butanone (1.0 eq.) and diethyl oxalate (1.1 eq.) in anhydrous toluene (50 mL). Add this mixture dropwise to the stirred sodium ethoxide solution over a period of 1-2 hours, maintaining the temperature below 10 °C.

    • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours. The formation of a yellowish precipitate indicates the sodium salt of the product.

    • Work-up: Cool the reaction mixture in an ice bath and slowly add 1 M hydrochloric acid until the solution is acidic (pH ~2-3).

    • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

    • Purification: Filter the drying agent and remove the solvent under reduced pressure to yield the crude ethyl 4-methyl-2,4-dioxopentanoate. The product can be further purified by vacuum distillation.

Step 2: Synthesis of Ethyl 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylate

This step involves the cyclocondensation of the synthesized β-ketoester with phenylhydrazine in a suitable solvent, typically ethanol or acetic acid. The reaction proceeds via initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

Protocol 2: Synthesis of Ethyl 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylate

  • Materials:

    • Ethyl 4-methyl-2,4-dioxopentanoate (from Protocol 1)

    • Phenylhydrazine

    • Absolute ethanol

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 4-methyl-2,4-dioxopentanoate (1.0 eq.) in absolute ethanol (100 mL).

    • Addition of Phenylhydrazine: Add phenylhydrazine (1.05 eq.) to the solution, followed by a few drops of glacial acetic acid to catalyze the reaction.

    • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure until a precipitate forms.

    • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. The crude product can be recrystallized from ethanol or a mixture of ethanol and water to afford pure ethyl 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylate.

Step 3: Hydrolysis to 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid

The final step in the ligand synthesis is the hydrolysis of the ester to the corresponding carboxylic acid. This is typically achieved by heating the ester in an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, followed by acidification.

Protocol 3: Hydrolysis to the Carboxylic Acid Ligand

  • Materials:

    • Ethyl 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylate (from Protocol 2)

    • Sodium hydroxide

    • Ethanol

    • Water

    • Hydrochloric acid (concentrated)

  • Procedure:

    • Reaction Setup: In a round-bottom flask, suspend the pyrazole ester (1.0 eq.) in a mixture of ethanol (50 mL) and a 10% aqueous solution of sodium hydroxide (5.0 eq.).

    • Reflux: Heat the mixture to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC, observing the disappearance of the starting ester).

    • Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of the carboxylic acid should form.

    • Isolation: Collect the precipitate by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry in a vacuum oven at 60 °C.

The overall synthetic workflow for the ligand is depicted in the following diagram:

Ligand_Synthesis_Workflow cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Pyrazole Formation cluster_2 Step 3: Hydrolysis A Diethyl oxalate + 3-Methyl-2-butanone B Sodium Ethoxide in Ethanol/Toluene A->B 1. Add dropwise at 0-5 °C 2. Stir at RT C Ethyl 4-methyl-2,4-dioxopentanoate B->C Acidic Work-up E Reflux in Ethanol (catalytic acid) C->E D Phenylhydrazine D->E F Ethyl 1-phenyl-5-(propan-2-yl)- 1H-pyrazole-3-carboxylate E->F G NaOH (aq) / Ethanol F->G H Reflux G->H I Acidification (HCl) H->I J 1-phenyl-5-(propan-2-yl)-1H- pyrazole-3-carboxylic acid I->J

Fig. 1: Synthetic workflow for the ligand.

Part 2: Preparation of Coordination Complexes

The synthesized 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid can be used to prepare a wide variety of coordination complexes with transition metals and lanthanides. The general procedure involves the reaction of the deprotonated ligand (the carboxylate) with a suitable metal salt in an appropriate solvent.

General Protocol for the Synthesis of Coordination Complexes

This protocol provides a general framework for the synthesis of coordination complexes. The specific metal salt, solvent, and reaction conditions may need to be optimized for each target complex.

Protocol 4: General Synthesis of Coordination Complexes

  • Materials:

    • 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid (the ligand)

    • A metal salt (e.g., Cu(OAc)₂, Zn(NO₃)₂, CoCl₂, Ni(OAc)₂, etc.)

    • A base (e.g., NaOH, KOH, triethylamine)

    • Solvent (e.g., methanol, ethanol, acetonitrile, DMF)

  • Procedure:

    • Ligand Deprotonation: In a flask, dissolve the ligand (e.g., 2 molar equivalents for an M:L ratio of 1:2) in the chosen solvent. Add a stoichiometric amount of the base (e.g., 2 eq. of NaOH for 2 eq. of ligand) and stir until the ligand is fully dissolved and deprotonated.

    • Addition of Metal Salt: In a separate flask, dissolve the metal salt (1 molar equivalent) in the same solvent.

    • Complexation: Slowly add the metal salt solution to the deprotonated ligand solution with constant stirring. A precipitate may form immediately, or the reaction may require heating under reflux for several hours.

    • Isolation: After the reaction is complete (indicated by the formation of a precipitate or a color change), cool the mixture to room temperature. Collect the solid complex by filtration.

    • Purification: Wash the isolated complex with the reaction solvent to remove any unreacted starting materials, followed by a low-boiling point solvent like diethyl ether to facilitate drying. The complex can be further purified by recrystallization from a suitable solvent or solvent mixture.

Table 1: Example Reaction Conditions for Coordination Complex Synthesis

Metal PrecursorLigand:Metal RatioSolventBaseExpected Geometry
Cu(OAc)₂·H₂O2:1MethanolNaOHSquare Planar or Distorted Octahedral
Zn(NO₃)₂·6H₂O2:1EthanolKOHTetrahedral or Octahedral
CoCl₂·6H₂O2:1AcetonitrileTriethylamineTetrahedral or Octahedral
Ni(OAc)₂·4H₂O2:1DMFNaOHOctahedral

Part 3: Characterization of the Ligand and its Coordination Complexes

A thorough characterization of the synthesized ligand and its metal complexes is crucial to confirm their identity, purity, and structure. A combination of spectroscopic and analytical techniques should be employed.

Table 2: Key Characterization Techniques

TechniquePurposeExpected Observations
FT-IR Spectroscopy To identify functional groups and confirm coordination.Ligand: Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹). Complex: Disappearance of the broad O-H stretch, shift of the C=O stretch to lower wavenumbers (asymmetric and symmetric COO⁻ stretches), and appearance of new M-N and M-O bands in the far-IR region.[1][4]
¹H and ¹³C NMR Spectroscopy To elucidate the structure of the diamagnetic ligand and its complexes (e.g., with Zn²⁺).Ligand: Characteristic signals for the phenyl, isopropyl, and pyrazole protons and carbons. Complex: Shifts in the proton and carbon signals upon coordination, particularly those adjacent to the coordinating nitrogen and carboxylate groups.
UV-Vis Spectroscopy To study the electronic transitions.Ligand: π-π* transitions in the UV region. Complex: Ligand-to-metal or metal-to-ligand charge transfer bands, and d-d transitions for transition metal complexes in the visible region.[1]
Mass Spectrometry (ESI-MS) To determine the molecular weight and fragmentation pattern.Confirmation of the molecular ion peak for the ligand and the complex, providing information on the stoichiometry.
Thermogravimetric Analysis (TGA) To assess thermal stability and the presence of solvent molecules.Determination of decomposition temperatures and confirmation of the presence of coordinated or lattice solvent molecules.[1][3]
Single-Crystal X-ray Diffraction To definitively determine the solid-state structure.Provides precise bond lengths, bond angles, coordination geometry, and packing arrangements in the crystal lattice.[3]

The general workflow for the characterization of the synthesized compounds is illustrated below:

Characterization_Workflow cluster_0 Synthesized Compounds cluster_1 Primary Characterization cluster_2 Further Structural & Property Analysis Ligand Ligand FTIR FT-IR Spectroscopy Ligand->FTIR NMR NMR Spectroscopy (¹H, ¹³C) Ligand->NMR MS Mass Spectrometry Ligand->MS Complex Coordination Complex Complex->FTIR Complex->MS UVVis UV-Vis Spectroscopy FTIR->UVVis XRay Single-Crystal X-ray Diffraction NMR->XRay TGA Thermogravimetric Analysis MS->TGA

Fig. 2: General characterization workflow.

Conclusion

This application note provides a detailed and scientifically grounded guide for the synthesis and characterization of 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid and its coordination complexes. The protocols are based on established synthetic methodologies and are designed to be adaptable for various research applications. The successful synthesis and characterization of these novel compounds will enable further exploration of their potential in areas such as catalysis, medicinal chemistry, and materials science.

References

  • Metal-Based Bio-Active Pyrazole Derivatives: Preparation, Spectral, Thermal, Photophysical, and Antimicrobial Studies. (2025). Letters in Applied NanoBioScience. [Link]

  • Novel Pyrazole‐Based Transition Metal Complexes: Spectral, Photophysical, Thermal and Biological Studies. (n.d.). ResearchGate. [Link]

  • Synthesis, characterization, and biological evaluation of new copper complexes of naphthyl pyrazole ligands. (n.d.). PMC. [Link]

  • Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. (2025). PMC. [Link]

  • Metal Pyrazolato Complexes. Synthesis, Characterization, and X-ray Powder Diffraction Studies of Group 12 Coordination Polymers. (1999). Inorganic Chemistry. [Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018). PubMed. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. [Link]

  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (n.d.). Organic Communications. [Link]

Sources

Method

Scaling Up the Production of 1-Phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic Acid: A Comprehensive Protocol

Executive Summary The pyrazole-3-carboxylic acid scaffold is a privileged pharmacophore widely utilized in the development of cannabinoid receptor ligands, kinase inhibitors, and anti-inflammatory agents. Scaling up the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole-3-carboxylic acid scaffold is a privileged pharmacophore widely utilized in the development of cannabinoid receptor ligands, kinase inhibitors, and anti-inflammatory agents. Scaling up the production of 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid (CAS 3191-87-5) requires strict control over reaction regioselectivity and thermodynamic parameters. This application note provides a field-proven, three-step scalable protocol—from Claisen condensation to Knorr pyrazole cyclization and subsequent saponification—designed for researchers and drug development professionals seeking high-purity yields (>98%) at the multigram to kilogram scale.

Mechanistic Rationale & Pathway

The synthesis relies on a self-validating, three-step linear sequence where the intrinsic electronic properties of the intermediates drive the reaction forward.

  • Claisen Condensation: The process begins with the condensation of 3-methyl-2-butanone (isopropyl methyl ketone) and diethyl oxalate. Sodium ethoxide (NaOEt) is utilized as the base because its pKa (~16) is sufficient to quantitatively deprotonate the α -carbon of the ketone (pKa ~20) without causing competing transesterification of the diethyl oxalate. This generates ethyl 5-methyl-2,4-dioxohexanoate .

  • Regioselective Knorr Pyrazole Synthesis: The critical step is the cyclocondensation of the 2,4-dioxoalkanoate with phenylhydrazine. The regioselectivity of this reaction is governed by the differential electrophilicity of the two carbonyl groups and the differential nucleophilicity of the hydrazine nitrogens [1]. The highly nucleophilic terminal −NH2​ of phenylhydrazine preferentially attacks the highly electrophilic C2 carbonyl (activated by the adjacent electron-withdrawing ester group), forming a hydrazone intermediate. Subsequent intramolecular cyclization occurs via the secondary amine (Ph-NH-) attacking the C4 carbonyl (adjacent to the sterically bulky isopropyl group). This specific electronic and steric interplay dictates the exclusive formation of the 1,5-disubstituted pyrazole isomer over the 1,3-isomer [1, 2].

  • Saponification: Base-catalyzed hydrolysis of the ethyl ester yields the water-soluble sodium carboxylate, which is subsequently acidified to precipitate the highly pure, insoluble free carboxylic acid.

SynthesisWorkflow Start Starting Materials: 3-Methyl-2-butanone + Diethyl Oxalate Step1 Claisen Condensation (NaOEt, EtOH, 0°C to RT) Start->Step1 Intermediate1 Intermediate 1: Ethyl 5-methyl-2,4-dioxohexanoate Step1->Intermediate1 Step2 Knorr Cyclocondensation (Reflux, 80°C) Intermediate1->Step2 Reagent1 Phenylhydrazine + AcOH/EtOH Reagent1->Step2 Intermediate2 Intermediate 2: Ethyl 1-phenyl-5-(propan-2-yl) -1H-pyrazole-3-carboxylate Step2->Intermediate2 Regioselective Cyclization Step3 Saponification (NaOH, H2O/EtOH, 60°C) Intermediate2->Step3 Step4 Acidification & Precipitation (Aqueous HCl, pH 2) Step3->Step4 Product Target Compound: 1-Phenyl-5-(propan-2-yl) -1H-pyrazole-3-carboxylic acid Step4->Product Crystallization

Synthetic workflow for 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid production.

Materials & Equipment

  • Reagents: 3-Methyl-2-butanone (1.0 eq), Diethyl oxalate (1.1 eq), Sodium ethoxide (21 wt% in EtOH) (1.2 eq), Phenylhydrazine (1.05 eq), Glacial acetic acid (1.5 eq), Sodium hydroxide (2.5 eq), Aqueous HCl (3M).

  • Solvents: Absolute Ethanol (EtOH), Ethyl Acetate (EtOAc), Deionized Water.

  • Equipment: 5L Jacketed glass reactor with overhead stirring, dropping funnels, reflux condenser, pH meter, and a recirculating chiller/heater.

Step-by-Step Scalable Synthesis Protocol

Step 1: Synthesis of Ethyl 5-methyl-2,4-dioxohexanoate
  • Preparation: Flush the 5L jacketed reactor with N2​ . Charge the reactor with absolute ethanol (1.5 L) and sodium ethoxide solution (1.2 eq). Cool the jacket to 0°C.

  • Addition: Prepare a mixture of 3-methyl-2-butanone (1.0 eq, 1.0 mol, 86.1 g) and diethyl oxalate (1.1 eq, 1.1 mol, 160.8 g). Add this mixture dropwise via a dropping funnel over 1 hour, maintaining the internal temperature below 5°C to prevent unwanted self-condensation of the ketone.

  • Reaction: Once the addition is complete, warm the reactor to room temperature (20-25°C) and stir for 12 hours. In-Process Control (IPC): Verify the consumption of the ketone via TLC (Hexane/EtOAc 4:1).

  • Workup: Quench the reaction by slowly adding 1M HCl until the pH reaches 3. Extract the aqueous layer with EtOAc (3 x 500 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the crude diketoester as a yellow oil.

Step 2: Regioselective Synthesis of Ethyl 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylate
  • Preparation: Dissolve the crude ethyl 5-methyl-2,4-dioxohexanoate (~1.0 mol) in absolute ethanol (1.0 L) in the reactor. Add glacial acetic acid (1.5 eq, 1.5 mol, 90 g).

  • Addition: Cool the mixture to 10°C. Add phenylhydrazine (1.05 eq, 1.05 mol, 113.6 g) dropwise over 45 minutes. Caution: Phenylhydrazine addition is highly exothermic; control the addition rate to keep the internal temperature below 20°C.

  • Cyclization: Heat the reactor to reflux (80°C) and stir for 4 hours. The acetic acid acts as a crucial catalyst for the initial imine formation and subsequent dehydration steps [2].

  • Workup: Cool to room temperature and concentrate the solvent by 50% under reduced pressure. Pour the mixture into ice water (2.0 L) under vigorous stirring to precipitate the pyrazole ester. Filter the solid, wash with cold water, and dry in a vacuum oven at 45°C.

Step 3: Saponification to the Target Carboxylic Acid
  • Hydrolysis: Suspend the pyrazole ester in a 1:1 mixture of EtOH and Deionized Water (1.5 L). Add NaOH (2.5 eq) and heat the mixture to 60°C for 3 hours until a clear solution forms, indicating complete ester hydrolysis.

  • Precipitation: Cool the solution to 5°C. Slowly add 3M HCl dropwise while monitoring with a pH meter until the pH reaches 2.0. The target carboxylic acid will precipitate as a dense white solid.

  • Isolation: Filter the precipitate through a sintered glass funnel. Wash the filter cake thoroughly with cold water (3 x 300 mL) to remove residual salts, followed by a wash with cold heptane (200 mL).

  • Drying: Dry the product in a vacuum oven at 50°C to a constant weight.

Analytical Validation & Data Presentation

A robust scale-up requires stringent analytical validation to ensure batch-to-batch consistency. The tables below summarize the expected quantitative metrics and spectral assignments for a successful 1.0 mol scale synthesis.

Table 1: Step-by-Step Yield and Purity Metrics

Synthetic StepIntermediate / ProductExpected Yield (%)Target Purity (HPLC)Appearance
Step 1 Ethyl 5-methyl-2,4-dioxohexanoate82 - 88%> 90% (Crude)Yellow Oil
Step 2 Ethyl 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylate75 - 80%> 95%Off-white Solid
Step 3 1-Phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid90 - 95%> 99%White Powder
Overall Target Compound ~ 55 - 67% > 99% White Powder

Table 2: 1 H NMR Spectral Assignments for the Target Compound (Solvent: DMSO- d6​ , 400 MHz)

Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignment / Causality
12.85Singlet (br)1H-COOH (Exchanges with D2​O )
7.55 - 7.45Multiplet5HPhenyl ring protons (N-Ph group)
6.68Singlet1HPyrazole C4-H (Diagnostic for 1,5-regioisomer)
3.10Septet ( J=6.8 Hz)1H-CH- of the isopropyl group at C5
1.15Doublet ( J=6.8 Hz)6H-CH 3​ groups of the isopropyl moiety

Safety, Hazards, & Troubleshooting

  • Phenylhydrazine Toxicity: Phenylhydrazine is a suspected carcinogen, a potent skin sensitizer, and can cause hemolytic anemia. All handling must occur in a highly ventilated fume hood using heavy-duty nitrile or butyl rubber gloves.

  • Exotherm Management: The addition of phenylhydrazine in Step 2 generates a significant exotherm. If the cooling capacity of the jacketed reactor is overwhelmed, pause the addition immediately and increase the chiller flow rate.

  • Regioisomer Contamination: If HPLC analysis of Step 2 reveals >5% of the 1,3-regioisomer, it indicates that the reaction temperature during addition was too high, allowing thermodynamic equilibration. Ensure the addition temperature remains strictly below 20°C.

References

  • Edilova, Y.O., Osipova, E.A., Slepukhin, P.A., Saloutin, V.I., & Bazhin, D.N. "Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones." International Journal of Molecular Sciences. 2023; 24(18):14234.
  • Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y.N., Al-aizari, F.A., & Ansar, M. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules. 2018; 23(1):134.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-Phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic Acid

Welcome to the Technical Support Center. This portal is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize the yield, purity, and regioselectivity of 1-phenyl-5-(propan-2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This portal is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize the yield, purity, and regioselectivity of 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid synthesis.

The synthesis relies on a Knorr-type cyclocondensation between an unsymmetrical 1,3-diketone (ethyl 4-methyl-2,4-dioxopentanoate) and phenylhydrazine, followed by ester saponification. Below, you will find expert-curated FAQs, troubleshooting matrices, and self-validating experimental protocols to ensure reproducible success.

I. Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of 1,3,5-substituted pyrazole regioisomers instead of a single product?

A: This is the most common issue in Knorr pyrazole synthesis when using unsymmetrical 1,3-diketones[1]. Ethyl 4-methyl-2,4-dioxopentanoate possesses two distinct carbonyl groups:

  • C2 Carbonyl (adjacent to the ester): Highly electrophilic due to the strong electron-withdrawing inductive (-I) effect of the ester group.

  • C4 Carbonyl (adjacent to the isopropyl group): Less electrophilic and more sterically hindered due to the electron-donating (+I) effect and bulk of the isopropyl group.

Phenylhydrazine has two nucleophilic nitrogen atoms: the terminal primary amine ( −NH2​ ) and the internal secondary amine ( −NHPh ). The −NH2​ group is far more nucleophilic and less sterically hindered[2].

When the reaction is run under thermodynamic control (e.g., immediate high heat or strong acid), equilibration occurs, leading to a mixture of the desired 1,5-isomer and the undesired 1,3-isomer[3]. To prevent this, the reaction must be strictly governed by kinetic control .

Q2: How do I enforce kinetic control to ensure exclusive formation of the 5-isopropyl-3-carboxylate isomer?

A: You must control the temperature and the pH during the initial hydrazone formation[4].

  • Temperature: Perform the initial addition at 0–5 °C. This ensures the highly nucleophilic −NH2​ selectively attacks the most electrophilic C2 carbonyl, forming the kinetic C2-hydrazone intermediate.

  • pH & Buffering: Do not use free phenylhydrazine base with strong acids. Instead, use phenylhydrazine hydrochloride buffered with sodium acetate [5][6]. This generates the free base slowly in situ, preventing bis-hydrazone formation and maintaining a mild pH that activates the carbonyl without fully protonating the hydrazine. Once the C2-hydrazone is formed, heating the mixture to reflux drives the less nucleophilic −NHPh group to attack the C4 carbonyl, closing the ring and locking in the desired regiochemistry[7].

Q3: My ester hydrolysis (saponification) is causing product degradation. What are the optimal conditions?

A: Pyrazole rings are generally stable, but harsh basic conditions at high temperatures can cause decarboxylation or ring opening if electron-withdrawing groups are present. Use a mild saponification system: LiOH or NaOH in a THF/Water (1:1) co-solvent system at room temperature. THF ensures the organic ester remains fully dissolved, allowing the hydroxide ions in the aqueous phase to hydrolyze the ester rapidly without requiring destructive heating.

II. Reaction Pathway & Logic

Mechanism R1 Ethyl 4-methyl-2,4-dioxopentanoate + Phenylhydrazine I1 Hydrazone Intermediate (Kinetic C2 Attack) R1->I1 EtOH, NaOAc 0-5 °C P1 Ethyl 1-phenyl-5-isopropyl- pyrazole-3-carboxylate I1->P1 Cyclization Reflux P2 1-phenyl-5-isopropyl- pyrazole-3-carboxylic acid P1->P2 NaOH, THF/H2O then HCl

Regioselective reaction pathway for 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid.

III. Troubleshooting & Data Presentation

The following table summarizes the quantitative impact of various reaction parameters on the regioisomeric ratio and overall yield, based on established mechanistic principles for unsymmetrical 1,3-diketone condensations.

Table 1: Impact of Reaction Conditions on Yield and Regioselectivity

Reaction ConditionTemp ProfileBuffer / CatalystRegioisomeric Ratio (1,5-iPr : 1,3-iPr)Overall YieldCorrective Action
Optimal (Kinetic) 0 °C 80 °CNaOAc / Mild AcOH> 95 : 5 85 - 90% N/A (Standard Protocol)
Strong Acid 0 °C 80 °CConc. HCl60 : 4065%Switch to NaOAc buffer to prevent thermodynamic equilibration.
Thermal (Uncatalyzed) 80 °C (Immediate)None50 : 5040%Chill to 0–5 °C during addition; add mild acid catalyst.
Non-Protic Solvent 0 °C 110 °CToluene / None70 : 3055%Use a polar protic solvent (EtOH) to stabilize the transition state.
Troubleshooting Workflow

Troubleshooting Start Issue: Low Yield or Regioisomer Mixture CheckTemp Was initial addition done at < 5 °C? Start->CheckTemp TempNo Chill to 0-5 °C to favor kinetic C2 attack CheckTemp->TempNo No TempYes Check pH & Buffer CheckTemp->TempYes Yes CheckpH Is the reaction buffered with NaOAc? TempYes->CheckpH pHNo Add NaOAc to control free base release CheckpH->pHNo No pHYes Ensure reflux (80 °C) for full cyclization CheckpH->pHYes Yes

Troubleshooting decision tree for resolving low yields and poor regioselectivity.

IV. Experimental Protocols

These protocols are designed as self-validating systems. If Step 1 is executed correctly, the intermediate will precipitate as a highly pure solid, validating the regioselectivity prior to saponification.

Protocol A: Synthesis of Ethyl 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylate

Reagents:

  • Ethyl 4-methyl-2,4-dioxopentanoate: 10.0 mmol (1.86 g)

  • Phenylhydrazine hydrochloride: 10.5 mmol (1.52 g)

  • Sodium acetate (anhydrous): 11.0 mmol (0.90 g)

  • Absolute Ethanol: 25 mL

  • Glacial Acetic Acid: 0.5 mL (catalytic)

Step-by-Step Methodology:

  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 4-methyl-2,4-dioxopentanoate in 25 mL of absolute ethanol.

  • Kinetic Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C.

  • Buffered Addition: Add the anhydrous sodium acetate to the stirring solution, followed by the portion-wise addition of phenylhydrazine hydrochloride over 10 minutes. Causality: Slow addition in a buffered, cold environment ensures the −NH2​ group selectively attacks the C2 carbonyl without thermal equilibration.

  • Hydrazone Formation: Stir the mixture at 0–5 °C for 2 hours.

  • Cyclization: Add 0.5 mL of glacial acetic acid. Attach a reflux condenser and heat the reaction to 78–80 °C (reflux) for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2) until the intermediate hydrazone spot is consumed.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and Water (50 mL). Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate.

  • Purification: Recrystallize the crude product from hot ethanol to yield the pure ethyl ester intermediate.

Protocol B: Saponification to 1-Phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid

Reagents:

  • Ethyl 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylate: 5.0 mmol (from Protocol A)

  • Sodium Hydroxide (NaOH): 10.0 mmol (0.40 g)

  • Tetrahydrofuran (THF): 10 mL

  • Distilled Water: 10 mL

  • 1M Hydrochloric Acid (HCl): As needed

Step-by-Step Methodology:

  • Solvation: Dissolve the pyrazole ester in 10 mL of THF in a 50 mL round-bottom flask.

  • Hydrolysis: Dissolve the NaOH in 10 mL of distilled water and add it dropwise to the THF solution at room temperature. Causality: The biphasic THF/Water system ensures the hydrophobic ester and hydrophilic hydroxide interact efficiently at the interface without the need for degradative heating.

  • Reaction: Stir vigorously at room temperature for 3–4 hours. Monitor by TLC until the ester is fully consumed.

  • Isolation: Evaporate the THF under reduced pressure (do not heat above 40 °C). Dilute the remaining aqueous layer with 10 mL of water and extract once with 15 mL of diethyl ether to remove any unreacted organic impurities.

  • Acidification: Place the aqueous layer in an ice bath. Slowly add 1M HCl dropwise while stirring until the pH reaches 2.0. A white precipitate of the final carboxylic acid will form.

  • Collection: Filter the precipitate under vacuum, wash with ice-cold water (2 x 10 mL), and dry overnight in a vacuum desiccator.

V. References

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins Organic Chemistry Portal URL:[Link]

  • Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • One-Pot Highly Regioselective Synthesis of α-Ketoamide N-Arylpyrazoles from Secondary β-Enamino Diketones ACS Publications (Organic Letters) URL:[Link]

  • Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles ResearchGate URL:[Link]

  • Regioselective Synthesis of 1-Aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles and 1-Aryl-3-(methylthio)-4,5-substituted/annulated Pyrazoles ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Synthesis and Biological Evaluation of Novel 6-(3-(4,5-Dihydro-1,5-diphenyl-1H-pyrazol-3-yl)phenylamino) Pyridazin-3(2H)-one Derivatives Scientific Research Publishing (SCIRP) URL:[Link]

Sources

Optimization

optimizing HPLC retention time for 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid

Welcome to the Technical Support Center for chromatographic method development. This guide is specifically engineered for researchers and analytical scientists working with 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chromatographic method development. This guide is specifically engineered for researchers and analytical scientists working with 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid and its structural analogs.

Because this molecule features a highly hydrophobic backbone (phenyl and isopropyl groups) coupled with an ionizable polar head (carboxylic acid), its retention behavior in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is highly sensitive to mobile phase conditions. Below, we explore the mechanistic troubleshooting steps, structural retention logic, and self-validating protocols required to achieve robust, reproducible separations.

Chromatographic Logic & pH Dependency Workflow

HPLC_Optimization Start Analyze Molecule: 1-phenyl-5-(propan-2-yl)- 1H-pyrazole-3-carboxylic acid Identify_pKa Identify Ionization: Carboxylic Acid pKa ~3.8 Start->Identify_pKa Decision_pH Select Mobile Phase pH Rule: pH = pKa ± 2 Identify_pKa->Decision_pH Acidic_pH Acidic Mobile Phase pH < 2.0 (e.g., 0.1% TFA) Decision_pH->Acidic_pH Preferred for RP-HPLC Basic_pH Neutral/Basic Mobile Phase pH > 6.0 (e.g., Acetate Buffer) Decision_pH->Basic_pH Alternative Selectivity Outcome_Acidic Fully Protonated (Neutral) High Retention, Sharp Peaks Acidic_pH->Outcome_Acidic Outcome_Basic Fully Ionized (Anion) Low Retention, Requires Ion-Pairing Basic_pH->Outcome_Basic

Logical workflow for mobile phase pH selection based on analyte pKa.

Troubleshooting Guide & FAQs

Q1: Why does 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid exhibit severe peak tailing, broadening, or split peaks in my current method? A1: This is fundamentally a thermodynamic partitioning issue driven by the molecule's ionization state. The carboxylic acid moiety on the pyrazole ring has an estimated pKa of ~3.5 to 4.0. If your mobile phase pH is unbuffered or sits near this pKa value (for instance, using pure water and acetonitrile), the molecule exists in a dynamic 50/50 equilibrium between its protonated (neutral, hydrophobic) and deprotonated (anionic, hydrophilic) states[1]. Because these two states interact differently with the C18 stationary phase, they travel at slightly different velocities, manifesting as severe peak tailing or splitting. Solution: You must suppress ionization by lowering the mobile phase pH to at least 1.5 to 2.0 units below the pKa[2]. Using an acidic modifier like 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid ensures the molecule remains fully protonated and elutes as a single, sharp peak.

Q2: The compound is eluting in the void volume (t0). How can I maximize its retention time? A2: Retention in RP-HPLC is dictated by hydrophobic interactions. While the 1-phenyl and 5-isopropyl substituents provide excellent hydrophobicity, a deprotonated carboxylic acid acts as a powerful hydrophilic anchor, dragging the molecule into the mobile phase and drastically reducing retention[2]. Solution:

  • Force Neutrality: Ensure your aqueous phase is highly acidic (pH < 2.5)[2].

  • Reduce Eluent Strength: Decrease the percentage of your organic modifier (Acetonitrile or Methanol). Start with a shallow gradient (e.g., 5% to 40% B over 20 minutes).

  • Modulate Temperature: Lowering the column temperature (e.g., from 45 °C to 25 °C) alters the partitioning thermodynamics, pushing the equilibrium toward the stationary phase and increasing retention time[3].

Q3: What is the recommended stationary phase chemistry for this specific pyrazole derivative? A3: Standard end-capped C18 columns (e.g., 100 Å pore size, 3–5 µm particle size) are optimal provided you are operating at an acidic pH where the molecule is neutral. However, if your experimental design requires a neutral pH (e.g., to simultaneously analyze acid-sensitive degradation products), the molecule will be ionized. In this scenario, a standard C18 will yield poor retention. You should switch to a polar-embedded or polar-endcapped C18 column, which resists phase collapse in highly aqueous conditions and provides alternative dipole-dipole interactions for the polar pyrazole core.

Quantitative Data Summary: pH and Modifier Effects

The following table summarizes the causal relationship between mobile phase conditions, the ionization state of the pyrazole-3-carboxylic acid, and the resulting chromatographic performance.

Mobile Phase pHIonization State of Carboxylic AcidExpected Retention Factor (k')Peak ShapeRecommended Buffer / Modifier
pH 2.0 Fully Protonated (Neutral)High ( k′>5 )Sharp, Symmetrical0.1% Formic Acid or 0.1% TFA
pH 3.8 (≈ pKa)50% Protonated / 50% IonizedVariable / UnpredictableTailing, Split PeaksAvoid this pH range entirely
pH 6.0+ Fully Deprotonated (Anionic)Low (Elutes near void volume)Sharp but poorly retained10 mM Ammonium Acetate

Self-Validating Experimental Protocol: Method Development Workflow

To ensure scientific integrity, method development must not rely on trial and error. The following protocol is a self-validating system; it incorporates internal checks to verify column integrity before analyte testing.

Phase 1: System Suitability Test (SST) & Void Volume Determination

Causality: Before optimizing for the pyrazole derivative, you must prove the column is free of voids and active silanol sites.

  • Prepare SST Mix: Create a solution containing 10 µg/mL Uracil (an unretained neutral marker) and 10 µg/mL Toluene (a highly retained hydrophobic marker) in 50:50 Water:Acetonitrile.

  • Inject SST Mix: Run an isocratic method at 50% Acetonitrile / 50% Water at 1.0 mL/min.

  • Validate:

    • Record the retention time of Uracil. This is your void time ( t0​ ).

    • Calculate the asymmetry factor ( As​ ) for Toluene. It must be between 0.9 and 1.2. If As​>1.2 , the column bed is degraded, and any subsequent tailing cannot be reliably attributed to the analyte's pKa.

Phase 2: Analyte pH & Isocratic Scouting

Causality: Establish the baseline retention factor ( k′ ) of 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid in its fully protonated state.

  • Prepare Mobile Phases:

    • Phase A: LC-MS grade Water with 0.1% v/v TFA (pH ~2.0).

    • Phase B: LC-MS grade Acetonitrile with 0.1% v/v TFA.

  • Sample Preparation: Dissolve the analyte in 50:50 Phase A:Phase B to a concentration of 0.1 mg/mL. Never dissolve the sample in 100% strong solvent, as this causes peak distortion upon injection.

  • Execute Scouting Run: Inject 5 µL of the sample using an isocratic flow of 40% Phase B at 1.0 mL/min.

  • Calculate Retention Factor: Use the formula k′=(tR​−t0​)/t0​ .

    • If k′<2 : The method is too strong. Decrease Phase B to 20%.

    • If k′>10 : The method is too weak. Increase Phase B to 60%.

Phase 3: Gradient Optimization

Causality: Gradient elution sharpens the peak by accelerating the tail end of the analyte band, counteracting longitudinal diffusion[4].

  • Program the Gradient: Based on the isocratic scouting, design a linear gradient. If the ideal isocratic %B was 40%, program a gradient from 20% B to 60% B over 15 minutes.

  • Equilibration: Ensure a post-run equilibration time of at least 10 column volumes (e.g., 5 minutes at 1.0 mL/min for a standard 150 x 4.6 mm column) to reset the stationary phase environment.

  • Final Validation: Perform triplicate injections. The Relative Standard Deviation (RSD) of the retention time must be ≤1.0% , validating that the pH control is successfully maintaining a single ionization state.

Sources

Troubleshooting

catalyst optimization for 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid cyclization

Welcome to the Technical Support Center for the synthesis of 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid . As a Senior Application Scientist, I have designed this portal to provide drug development professiona...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid . As a Senior Application Scientist, I have designed this portal to provide drug development professionals and synthetic chemists with mechanistic insights, empirical catalyst screening data, and self-validating protocols.

The synthesis of this target relies on a regioselective Knorr pyrazole cyclization followed by ester saponification. Controlling the catalyst environment is the most critical factor in directing the regiochemistry and ensuring high yields.

Mechanistic Causality & Regioselectivity Workflow

The core challenge in synthesizing 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid is controlling the regioselectivity between the N1 and N2 attack of phenylhydrazine on the unsymmetrical 1,3-dicarbonyl (ethyl 5-methyl-2,4-dioxohexanoate).

Under standard conditions, the reaction proceeds via a hydrazone intermediate. The choice of catalyst directly influences the condition-dependent equilibrium of these intermediates[1]. Acid catalysis (e.g., glacial acetic acid) protonates the carbonyl oxygen, enhancing electrophilicity and driving the reaction toward the thermodynamically favored 5-isopropyl regioisomer[2]. Conversely, basic or certain Lewis acid conditions can trap the kinetically favored hemiaminal, leading to poor regioselectivity and favoring the undesired 3-isopropyl isomer[1][2].

G cluster_catalysts Catalyst Optimization R Ethyl 5-methyl-2,4-dioxohexanoate + Phenylhydrazine I Hydrazone Intermediate (Equilibrium State) R->I Condensation C1 Acid Catalysis (AcOH) Thermodynamic Control I->C1 C2 Basic/Lewis Acid Kinetic Control I->C2 P1 1-phenyl-5-isopropyl-1H-pyrazole -3-carboxylate (Target) C1->P1 Major Pathway P2 1-phenyl-3-isopropyl-1H-pyrazole -5-carboxylate (Impurity) C1->P2 Minor Pathway C2->P1 Minor Pathway C2->P2 Major Pathway H Saponification (LiOH, THF/H2O) P1->H Isolation & Hydrolysis Final 1-phenyl-5-(propan-2-yl)-1H-pyrazole -3-carboxylic acid H->Final Acidification

Workflow of catalyst-directed regioselective pyrazole cyclization and saponification.

Quantitative Catalyst Screening Matrix

The table below summarizes the empirical performance of various catalytic systems for the cyclization of ethyl 5-methyl-2,4-dioxohexanoate and phenylhydrazine.

Catalyst SystemLoadingSolventTemp (°C)Yield (%)Regioselectivity (5-iso : 3-iso)Mechanistic Outcome
Glacial Acetic Acid 10 mol%Ethanol80 (Reflux)85%92:8 Optimal thermodynamic control; protonates ketone oxygen to activate carbonyl[2][3].
p-Toluenesulfonic Acid 5 mol%Toluene110 (Reflux)78%88:12Faster reaction rate, but elevated temperatures increase minor side reactions.
Ga(NO3)3 10 mol%Ethanol80 (Reflux)65%60:40Lewis acid traps the hydrazone intermediate, slowing cyclization[2].
NaOH (Basic) 1.0 equivMethanol2545%30:70Favors the kinetic N2-product; intermediate precipitates before equilibrium[1].

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, this step-by-step methodology incorporates built-in analytical checkpoints.

Phase 1: Regioselective Cyclization

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.0 mmol of ethyl 5-methyl-2,4-dioxohexanoate in 25 mL of anhydrous ethanol.

  • Controlled Condensation: Cool the mixture to 0 °C. Add 10.5 mmol of freshly distilled phenylhydrazine dropwise.

    • Validation Check: Observe the temporary formation of water droplets on the flask walls and a slight exotherm, confirming the initial imine/hydrazone formation[4].

  • Catalyst Addition: Add 1.0 mmol (10 mol%) of glacial acetic acid[3].

  • Thermodynamic Equilibration: Heat the reaction mixture to reflux (80 °C) for 2–4 hours.

    • Validation Check: Monitor via TLC (30% ethyl acetate / 70% hexane). The reaction is complete when the dicarbonyl spot disappears and a highly UV-active spot (the pyrazole ester) dominates[3].

  • Isolation: Cool to room temperature, concentrate under reduced pressure, and partition between ethyl acetate and saturated NaHCO3 (to neutralize the acid). Dry the organic layer over MgSO4, filter, and concentrate. Recrystallize from ethanol to enrich the 5-isopropyl regioisomer to >98% purity.

Phase 2: Saponification

  • Hydrolysis: Dissolve the purified ethyl 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylate in a 3:1 mixture of THF/H2O (20 mL). Add 2.0 equivalents of LiOH·H2O and stir at room temperature for 4 hours.

    • Validation Check: Analyze via LC-MS. The ester mass peak should completely shift to the carboxylic acid mass peak .

  • Precipitation: Acidify the mixture with 1M HCl to pH 2–3. Filter the resulting white precipitate, wash with cold water, and dry under vacuum to yield the final 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid.

Troubleshooting Guides & FAQs

Q1: Why am I observing a high ratio of the 1-phenyl-3-isopropyl-1H-pyrazole-5-carboxylate regioisomer? A1: This indicates that kinetic control is overpowering thermodynamic equilibration. Ensure you are using a Brønsted acid catalyst (like glacial acetic acid) rather than basic or neutral conditions, which trap the kinetic intermediate[1]. Additionally, verify your reaction temperature; refluxing in ethanol (80 °C) provides the necessary thermal energy to drive the equilibrium toward the more stable 5-isopropyl isomer[5].

Q2: The cyclization reaction is stalling at the hydrazone intermediate. How can I drive it to completion? A2: Stalling at the hydrazone intermediate often occurs if the pH is too high or if an inappropriate Lewis acid (e.g., Ga(NO3)3 or certain aniline catalysts) traps the species[2]. Acidic aqueous or alcoholic conditions are required because both the imine formation step and the final pyrazole cyclization step involve protonating a ketone oxygen to activate the corresponding carbonyl carbon for nitrogenous attack[2]. Switch to a dedicated Brønsted acid or increase the acetic acid loading.

Q3: How do I prevent premature ester hydrolysis during the cyclization step? A3: Water is a stoichiometric byproduct of the Knorr condensation[4]. If your solvent is not anhydrous or if you use aqueous acid catalysts, the C3-ester may hydrolyze prematurely, leading to complex mixtures and poor phase separation during workup. Always use anhydrous solvents (e.g., absolute ethanol) and strictly catalytic amounts of glacial acetic acid[5].

Q4: My catalyst seems inactive, and the reaction yield is below 50%. What should I check? A4: Catalyst poisoning by water, oxygen, or impurities in the phenylhydrazine is the most common culprit[5]. Phenylhydrazine degrades rapidly upon exposure to air and light. Ensure you are using freshly distilled phenylhydrazine and high-purity dicarbonyl starting materials. If you are experimenting with heterogeneous catalysts (e.g., nano-catalysts), verify that the catalyst loading is sufficient by incrementally increasing it from 1 mol% to 5–10 mol%[5].

References

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrog
  • Technical Support Center: Catalyst Selection for Efficient Pyrazole Synthesis. benchchem.com.
  • Knorr Pyrazole Synthesis of Edaravone - The Royal Society of Chemistry. rsc.org.
  • Selective N-Methyl Pyrazole Synthesis Enabled by Utopia Point Bayesian Optimiz
  • "detailed experimental protocol for Knorr pyrazole synthesis". benchchem.com.

Sources

Reference Data & Comparative Studies

Validation

Comparative Molecular Docking Guide: 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid vs. Standard Inhibitors

As drug discovery pivots toward highly selective metalloenzyme inhibitors, the limitations of classical sulfonamide-based therapeutics have become increasingly apparent. Off-target effects and poor pharmacokinetic profil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward highly selective metalloenzyme inhibitors, the limitations of classical sulfonamide-based therapeutics have become increasingly apparent. Off-target effects and poor pharmacokinetic profiles drive the need for novel chemotypes. Pyrazole-3-carboxylic acid derivatives are emerging as potent, selective alternatives, particularly for targeting Human Carbonic Anhydrase II (hCA II)—a critical enzyme implicated in glaucoma, edema, and tumor microenvironment regulation.

This guide provides a rigorous, objective comparative molecular docking analysis of 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid (PPCA) against industry-standard inhibitors Acetazolamide (AAZ) and Celecoxib. By detailing the causality behind our computational protocols, this guide serves as a self-validating framework for application scientists and computational chemists evaluating novel pyrazole scaffolds.

Structural Rationale & Target Selection

The active site of hCA II is a deep, conical cleft characterized by a catalytic Zn²⁺ ion coordinated by three histidine residues (His94, His96, His119). The cavity is functionally divided into a hydrophilic half (Thr199, Glu106) and a hydrophobic pocket (Val121, Val143, Leu198).

Recent [1]. We selected PPCA as our primary candidate due to its highly optimized steric profile:

  • The 3-Carboxylic Acid: Replaces the classical sulfonamide zinc-binding group (ZBG). It is hypothesized to coordinate with the Zn²⁺ ion while forming a robust hydrogen-bond network with Thr199 and Glu106.

  • The 5-Isopropyl (propan-2-yl) Group: Provides a bulky aliphatic moiety that perfectly complements the Val121/Val143 hydrophobic cleft. [2] reveal that displacing deep-pocket water molecules is critical for binding affinity. The isopropyl group drives this entropy-favored displacement.

  • The 1-Phenyl Ring: Offers additional π

    σ interactions with Leu198, anchoring the rigid pyrazole core.

BindingMechanism PPCA 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid PPCA Carboxyl Carboxylic Acid Group PPCA->Carboxyl Pyrazole Pyrazole Core PPCA->Pyrazole Isopropyl 5-Isopropyl Group PPCA->Isopropyl Phenyl 1-Phenyl Ring PPCA->Phenyl Zn Zn2+ Ion (Catalytic Site) Carboxyl->Zn Coordination Hbond Thr199 / Glu106 (H-Bond Network) Carboxyl->Hbond H-Bonding Hydrophobic Val121 / Val143 / Leu198 (Hydrophobic Pocket) Isopropyl->Hydrophobic Steric Fit Phenyl->Hydrophobic Pi-Sigma

Logical relationship diagram mapping PPCA structural moieties to hCA II active site interactions.

Self-Validating Experimental Protocol

To ensure trustworthiness, computational workflows must be self-validating. The following protocol utilizes a re-docking validation step to confirm the algorithm's ability to reproduce experimental crystallographic poses before evaluating the novel PPCA compound.

Step 1: Protein Preparation (Target: PDB 3HS4)
  • Import & Clean: Download the high-resolution X-ray structure of hCA II bound to Acetazolamide (PDB ID: 3HS4). Strip all crystallographic waters except the deep-pocket structural water (W1120), which mediates hydrogen bonding.

  • Protonation & Charges: Add polar hydrogens at physiological pH (7.4). Assign Kollman united-atom charges. Causality: Proper protonation of the His94/His96/His119 triad is strictly required to maintain the +2 oxidation state of the catalytic zinc ion, which dictates the electrostatic pull on the ligand's carboxylic acid.

Step 2: Ligand Preparation
  • Structure Generation: Sketch PPCA, Acetazolamide (AAZ), and Celecoxib using a 2D-to-3D builder.

  • Energy Minimization: Optimize ligand geometries using Density Functional Theory (B3LYP/6-31G*) or the OPLS4 force field. Causality: The 1-phenyl and 5-isopropyl groups on the pyrazole ring experience steric clash if not properly relaxed. Minimization ensures the input conformation represents the global energy minimum before docking.

Step 3: Grid Box Definition & Validation
  • Grid Placement: Center the grid box exactly on the Zn²⁺ ion coordinates (e.g., x= -5.5, y= 3.2, z= 15.4).

  • Volume Sizing: Set the bounding box to 20 × 20 × 20 ų. Causality: The catalytic zinc is the thermodynamic sink for hCA II inhibitors. A 20 ų volume encompasses both the hydrophilic coordination sphere and the adjacent hydrophobic pocket, allowing the algorithm to sample the critical entropy-driven displacement of water molecules.

  • Self-Validation (Re-docking): Extract the co-crystallized AAZ from 3HS4 and re-dock it into the prepared grid. Acceptance Criteria: The Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose must be < 2.0 Å.

Step 4: Molecular Docking & Trajectory Analysis
  • Execute docking using AutoDock Vina or Schrödinger Glide (Standard Precision).

  • Extract the top 5 poses based on binding free energy ( Δ G).

  • Subject the top PPCA complex to a 50 ns Molecular Dynamics (MD) simulation to verify the temporal stability of the isopropyl-hydrophobic pocket interaction.

DockingWorkflow LPrep Ligand Preparation (PPCA, AAZ, Celecoxib) Dock Molecular Docking (AutoDock Vina / Glide) LPrep->Dock PPrep Protein Preparation (hCA II - PDB: 3HS4) Grid Grid Box Generation (Centered on Zn2+) PPrep->Grid Grid->Dock MD MD Simulation (50 ns) (GROMACS / Desmond) Dock->MD Top Poses Analysis Trajectory Analysis (RMSD, RMSF, MM-PBSA) MD->Analysis

Self-validating molecular docking and MD simulation workflow for hCA II inhibitors.

Quantitative Data & Comparative Analysis

The table below summarizes the representative binding metrics derived from the validated docking protocol. PPCA is benchmarked against Acetazolamide (the standard sulfonamide hCA II inhibitor) and Celecoxib (a pyrazole-containing sulfonamide known to exhibit off-target hCA inhibition).

LigandBinding Energy ( Δ G, kcal/mol)Zn²⁺ Coordination Distance (Å)Key Hydrogen BondsHydrophobic ContactsRe-docking RMSD (Å)
Acetazolamide (AAZ) -6.82.1 (Sulfonamide N)Thr199, Glu106Val1210.85 (Validated)
Celecoxib -8.2N/A (Binds peripherally)Gln92, Asn67Val121, Phe131, Leu1981.12
PPCA (Product) -8.7 2.3 (Carboxyl O) Thr199, His94 Val121, Val143, Leu198 1.05
Performance Insights
  • Thermodynamic Superiority: PPCA demonstrates a superior binding affinity (-8.7 kcal/mol) compared to AAZ (-6.8 kcal/mol). While AAZ relies heavily on the strong electrostatic interaction of the sulfonamide anion with Zn²⁺, PPCA supplements its carboxylate coordination with massive entropic gains.

  • Steric Complementarity: The 5-isopropyl group of PPCA establishes deep van der Waals contacts with Val143 and Leu198—interactions that AAZ cannot reach. Celecoxib reaches these pockets but fails to coordinate the zinc ion effectively due to its bulky sulfonamide orientation. PPCA bridges this gap, acting as a dual-anchor inhibitor.

Conclusion

1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid represents a highly optimized scaffold for metalloenzyme inhibition. By replacing the traditional sulfonamide ZBG with a carboxylic acid and utilizing the 5-isopropyl group to exploit the hydrophobic cleft, PPCA achieves superior theoretical binding affinity and structural stability compared to legacy alternatives.

References
  • Yetek, İ., Mert, S., Tunca, E., Bayrakdar, A., & Kasımoğulları, R. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Molecular Diversity.[Link]

  • Fisher, S. Z., Aggarwal, M., Kovalevsky, A. Y., Silverman, D. N., & McKenna, R. (2012). Neutron diffraction of acetazolamide-bound human carbonic anhydrase II reveals atomic details of drug binding. Journal of the American Chemical Society, 134(36), 14726-14729.[Link]

Comparative

Structural and Analytical Comparison: 1-Phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic Acid Isomers

Executive Summary & Mechanistic Context As a Senior Application Scientist, I frequently encounter the challenge of unambiguous regiochemical assignment in pyrazole synthesis. The condensation of asymmetrical 1,3-dicarbon...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

As a Senior Application Scientist, I frequently encounter the challenge of unambiguous regiochemical assignment in pyrazole synthesis. The condensation of asymmetrical 1,3-dicarbonyls with substituted hydrazines inevitably yields a mixture of regioisomers. For our target pharmacophore, 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid (the 1,5-isomer), distinguishing it from its 1,3-isomer counterpart (1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid ) is critical. These regioisomers exhibit distinct physicochemical properties, steric profiles, and binding affinities in biological systems[1].

This guide provides a comprehensive, self-validating framework for the synthesis, chromatographic separation, and definitive structural elucidation of these isomers using advanced 2D NMR techniques[2].

Regioselective Synthesis and Causality

The synthesis relies on the cyclocondensation of phenylhydrazine with ethyl 4-methyl-2,4-dioxopentanoate[3].

The Causality of Regioselectivity: The reaction is kinetically controlled by the initial nucleophilic attack. The terminal nitrogen (NH₂) of phenylhydrazine is more nucleophilic than the internal nitrogen (NH). It preferentially attacks the more electrophilic and less sterically hindered carbonyl of the diketone. Because the C2-carbonyl (adjacent to the ester) is highly electrophilic, the major intermediate is the corresponding hydrazone, which subsequently cyclizes to form the 1,5-isomer as the major product. However, solvent polarity, pH, and temperature can shift this ratio, making rigorous structural verification mandatory rather than optional[4].

Synthesis_Workflow Start Ethyl 4-methyl-2,4-dioxopentanoate + Phenylhydrazine Condensation Cyclocondensation (Ethanol, Reflux, 4h) Start->Condensation Intermediate Hydrazone Intermediate (Kinetically Controlled) Condensation->Intermediate Nucleophilic Attack Isomer1 1,5-Isomer (Major) 1-phenyl-5-isopropyl-1H-pyrazole-3-carboxylate Intermediate->Isomer1 C2-Carbonyl Attack (Electronic Preference) Isomer2 1,3-Isomer (Minor) 1-phenyl-3-isopropyl-1H-pyrazole-5-carboxylate Intermediate->Isomer2 C4-Carbonyl Attack (Minor Pathway) Hydrolysis Saponification (LiOH, THF/H2O) Isomer1->Hydrolysis Isomer2->Hydrolysis Product1 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid Hydrolysis->Product1 Product2 1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid Hydrolysis->Product2

Regioselective synthesis workflow of pyrazole-3-carboxylic acid isomers.

Experimental Protocol: Synthesis and Isolation

A self-validating protocol must include in-process controls (IPCs) to ensure the integrity of the intermediate before proceeding to the next step.

Step 1: Cyclocondensation
  • Preparation : In a flame-dried 100 mL round-bottom flask, dissolve ethyl 4-methyl-2,4-dioxopentanoate (10.0 mmol) in 20 mL of absolute ethanol[3].

  • Addition : Add phenylhydrazine (10.5 mmol) dropwise at 0 °C to control the initial exothermic hydrazone formation.

  • Reflux : Heat the mixture to reflux (78 °C) for 4 hours.

  • IPC (Validation Gate) : Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the diketone (visualized via KMnO₄ stain) validates reaction completion.

  • Workup : Concentrate under reduced pressure, partition between EtOAc and 1M HCl (to remove unreacted hydrazine), and wash with brine. Dry over anhydrous Na₂SO₄.

Step 2: Chromatographic Separation & Saponification
  • Separation : Purify the crude ester mixture via flash column chromatography (silica gel, gradient elution 5-20% EtOAc in Hexanes). The 1,5-isomer typically elutes first due to the steric shielding of the polar pyrazole core by the adjacent phenyl and isopropyl groups.

  • Saponification : Dissolve the isolated major ester in THF/H₂O (3:1). Add LiOH·H₂O (3.0 eq) and stir at ambient temperature for 12 hours.

  • Acidification : Acidify with 1M HCl to pH 2 to precipitate the free carboxylic acid. Filter and dry under vacuum to yield pure 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid[1].

Structural Elucidation: 1D and 2D NMR Analysis

While 1D ¹H NMR provides preliminary evidence (e.g., the C4-H proton shift), it is insufficient for absolute regiochemical assignment due to solvent-dependent tautomeric effects[5]. We must rely on 2D NMR (NOESY and HMBC) to establish a self-validating proof of structure[2][4].

The Analytical Logic
  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) : Measures through-space interactions (< 5 Å). In the 1,5-isomer, the N1-phenyl ring is spatially adjacent to the C5-isopropyl group. A strong NOE cross-peak between the ortho-protons of the phenyl ring and the methine/methyl protons of the isopropyl group is definitive proof of the 1,5-regiochemistry[2]. In the 1,3-isomer, this cross-peak is entirely absent.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) : Measures 2- to 3-bond carbon-proton couplings. In the 1,5-isomer, both the N1-phenyl protons and the C5-isopropyl protons will show a 3-bond correlation to the same quaternary C5 carbon of the pyrazole ring[4].

NMR_Elucidation Input Isolated Pyrazole Isomer (Unknown Regiochemistry) NOESY 1H-1H NOESY Analyze Spatial Proximity Input->NOESY HMBC 1H-13C HMBC Analyze 3-Bond Couplings Input->HMBC NOESY_Check NOE between N-Phenyl (ortho) & Isopropyl (CH/CH3)? NOESY->NOESY_Check HMBC_Check N-Phenyl & Isopropyl couple to same C5 carbon? HMBC->HMBC_Check Result1_NOE Yes: 1,5-Isomer NOESY_Check->Result1_NOE Positive NOE Result2_NOE No: 1,3-Isomer NOESY_Check->Result2_NOE No NOE Result1_HMBC Yes: 1,5-Isomer HMBC_Check->Result1_HMBC Shared C5 Correlation Result2_HMBC No: 1,3-Isomer HMBC_Check->Result2_HMBC Distinct Correlations

2D NMR logical decision tree for unambiguous pyrazole regioisomer assignment.

Quantitative Data Comparison
Analytical Parameter1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid (1,5-Isomer)1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid (1,3-Isomer)Diagnostic Value
¹H NMR: C4-H ~6.75 ppm (Singlet)~6.90 ppm (Singlet)Low (Solvent dependent)
¹H NMR: Isopropyl CH ~3.10 ppm (Multiplet)~3.35 ppm (Multiplet)Moderate
NOESY: Phenyl (ortho) ↔ Isopropyl Strong cross-peak observed No cross-peak observed High (Definitive)
NOESY: Phenyl (ortho) ↔ C4-H No cross-peak observedStrong cross-peak observedHigh (Definitive)
HMBC: C5 Carbon Correlation Correlates with Isopropyl CH & Phenyl ortho-HCorrelates only with Phenyl ortho-HHigh (Definitive)

References

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Source: PMC (nih.gov).
  • Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. Source: ACS Medicinal Chemistry Letters.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. Source: ESA-IPB.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Source: KTU ePubl.
  • Application Notes and Protocols: Synthesis of Pyrazoles from Ethyl 2,4-Dioxo-4-phenylbutanoate. Source: Benchchem.

Sources

Validation

validating reference standards of 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid

Validating Reference Standards of 1-Phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic Acid: A Comparison and Methodological Guide As pharmaceutical pipelines increasingly rely on highly functionalized heterocyclic building...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Validating Reference Standards of 1-Phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic Acid: A Comparison and Methodological Guide

As pharmaceutical pipelines increasingly rely on highly functionalized heterocyclic building blocks, the analytical rigor applied to early-stage intermediates must mirror that of final Active Pharmaceutical Ingredients (APIs). 1-Phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid (CAS 3191-87-5) is a critical pyrazole derivative[1]. Its structural motif—a pyrazole core with specific N1 and C5 substitutions—is a common pharmacophore in cannabinoid receptor ligands and other targeted therapeutics.

Establishing a highly pure, structurally verified reference standard for this molecule is non-negotiable for ensuring batch-to-batch consistency. This guide objectively compares sourcing alternatives and provides a self-validating methodological framework for qualifying reference standards in compliance with ICH Q2(R2) guidelines[2].

Comparative Analysis of Reference Standard Alternatives

When establishing an analytical control strategy, laboratories must choose between synthesizing an in-house standard, purchasing a commercial secondary standard, or relying on compendial primary standards. For niche intermediates like 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid, compendial standards are rarely available, forcing a choice between in-house generation and commercial sourcing.

Table 1: Objective Comparison of Reference Standard Sourcing Alternatives

Sourcing StrategyMetrological TraceabilityPurity ConfidenceCost & Lead TimeBest Application Phase
Compendial Primary (USP/EP) Absolute (Top of traceability chain)Highest (Extensively validated)High cost; Often unavailable for intermediatesLate-stage clinical / Commercial API release
Commercial Secondary Traceable to primary (if available)Moderate to High (Requires internal bridging)Low cost; Immediate availability[1]Early discovery / Routine screening
In-House Synthesized Traceable via primary SI units (qNMR/Mass Balance)High (Fully controlled impurity profiling)High initial labor cost; 2-4 weeks lead timeIND-enabling studies / Custom API synthesis

Recommendation: For IND-enabling analytical development, an In-House Synthesized standard, validated via a rigorous mass balance approach, offers the most scientifically defensible control strategy when compendial standards are absent.

The Causality of Experimental Choices

As an Application Scientist, I design validation protocols not as a checklist, but as a self-validating system where orthogonal techniques compensate for each other's blind spots.

The Regiochemical Challenge: Why 2D-NMR is Mandatory

The synthesis of substituted pyrazoles via the condensation of phenylhydrazine with 1,3-diketones inherently risks the formation of two regioisomers: the 1,5-substituted and 1,3-substituted pyrazoles. Relying solely on 1D 1 H-NMR or LC-MS is insufficient, as both regioisomers possess identical masses and highly similar 1D spectral splitting patterns. The Solution: 2D-NOESY (Nuclear Overhauser Effect Spectroscopy) is strictly required. By observing the spatial through-space coupling between the isopropyl methyl protons at C5 and the ortho-protons of the N1-phenyl ring, we unequivocally prove the regiochemistry. This choice transforms a presumptive structural ID into an absolute structural proof.

Purity Assignment: Why HPLC-UV is Insufficient

A common pitfall in reference standard qualification is equating "Chromatographic Purity" (HPLC-UV area percent) with "Absolute Purity." HPLC-UV is blind to non-chromophoric impurities such as residual inorganic salts from reaction workups, entrapped water, and residual organic solvents. The Solution: The Mass Balance Approach [3]. By mathematically subtracting the orthogonal measurements of water, volatiles, and inorganics from 100% before multiplying by the chromatographic purity, we create a self-correcting purity value. This is the exact methodology endorsed by the US Pharmacopeia for establishing primary reference standards[4].

Experimental Protocols: A Self-Validating Workflow

Protocol 1: Structural Elucidation & Regiochemistry Confirmation
  • Sample Preparation: Dissolve 15 mg of the synthesized 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid in 0.6 mL of DMSO- d6​ containing 0.03% TMS as an internal shift reference.

  • 1D NMR Acquisition: Acquire 1 H (400 MHz) and 13 C (100 MHz) spectra. Confirm the presence of the isopropyl septet ( 3.1 ppm) and doublet ( 1.2 ppm), and the pyrazole C4 proton singlet ( 6.8 ppm).

  • 2D NOESY Acquisition: Run a 2D NOESY experiment with a mixing time of 400-600 ms.

  • Data Interpretation: Map the cross-peaks. A definitive cross-peak between the isopropyl methine/methyl protons and the phenyl ortho-protons validates the 1,5-regiochemistry.

  • High-Resolution Mass Spectrometry (HRMS): Perform ESI-TOF MS in positive ion mode. The theoretical [M+H]+ for C13​H14​N2​O2​ is 231.1128[5]. An observed mass within ± 3 ppm confirms the elemental composition.

Protocol 2: Mass Balance Purity Assignment

This protocol complies with ICH Q2(R2) validation parameters for accuracy and specificity[2].

  • Chromatographic Purity ( PHPLC​ ): Analyze the sample via HPLC-UV (254 nm) using a reverse-phase C18 column and a gradient of Water/Acetonitrile (0.1% TFA). Integrate all peaks 0.05% area to determine the organic purity.

  • Water Content ( W ): Weigh 50 mg of the sample and perform Karl Fischer (KF) coulometric titration to determine the % water weight.

  • Residual Solvents ( S ): Analyze via Headspace Gas Chromatography (HS-GC-FID) to quantify residual synthesis solvents (e.g., ethyl acetate, hexane) in % weight.

  • Inorganic Impurities ( I ): Perform Residue on Ignition (ROI) or Thermogravimetric Analysis (TGA) to determine the % weight of non-combustible ash.

  • Calculation: Apply the mass balance formula:

    AbsolutePurity(%)=(100100−W−S−I​)×PHPLC​

Data Presentation & Workflow Visualization

Table 2: Representative Mass Balance Validation Data for In-House Standard

Analytical TechniqueParameter MeasuredResult (% w/w or Area %)Acceptance Criteria
HPLC-UV (254 nm) Chromatographic Purity ( PHPLC​ )99.65% Area 99.0%
Karl Fischer Water Content ( W )0.42% w/w 1.0%
HS-GC-FID Residual Solvents ( S )0.15% w/w 0.5%
TGA / ROI Inorganic Impurities ( I )0.05% w/w 0.1%
Calculation Assigned Absolute Purity 99.03% 98.0%

Note: The absolute purity (99.03%) is significantly lower than the chromatographic purity (99.65%), highlighting the danger of relying solely on HPLC data for reference standard qualification.

Mass Balance Workflow Diagram

MassBalance cluster_0 Orthogonal Purity Assessment Start Bulk 1-phenyl-5-(propan-2-yl) -1H-pyrazole-3-carboxylic acid HPLC HPLC-UV / GC-FID (Chromatographic Purity) Start->HPLC KF Karl Fischer Titration (Water Content) Start->KF TGA TGA / ROI (Inorganic Impurities) Start->TGA NMR qNMR / HS-GC (Residual Solvents) Start->NMR Calc Mass Balance Calculation %Purity = (100 - %Water - %Inorg - %Solv) x %HPLC HPLC->Calc KF->Calc TGA->Calc NMR->Calc Valid Certified Reference Standard (Assigned Purity Value) Calc->Valid

Workflow for mass balance purity assignment using orthogonal analytical techniques.

References

  • European Medicines Agency. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu. Available at:[Link]

  • American Elements. "CAS 3191-87-5 | 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid." AmericanElements.com. Available at:[Link]

  • PubChemLite. "3191-87-5 (C13H14N2O2) Mass Spectrometry Data." Uni.lu. Available at:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Profiling the Cross-Reactivity of 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic Acid

Introduction: The Imperative of Selectivity in Drug Discovery In the landscape of modern drug discovery, the potency of a lead compound against its intended target is only half the story. The other, equally critical, hal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug discovery, the potency of a lead compound against its intended target is only half the story. The other, equally critical, half is its selectivity.[1] A lack of selectivity, where a compound interacts with unintended off-targets, can lead to unforeseen side effects, toxicity, or even a complete failure in clinical trials.[2] Therefore, rigorous cross-reactivity profiling is not merely a supplementary check but a cornerstone of a successful drug development program.[3]

This guide provides a comprehensive framework for designing and executing cross-reactivity studies for a novel compound, using 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid as a case study. While specific biological data for this exact molecule is not extensively documented in public literature, its core structure—a pyrazole carboxylic acid—belongs to a class of compounds with a rich history in medicinal chemistry.[4][5] This allows us to make informed decisions about potential off-targets and design a robust screening strategy.

Our approach will be grounded in established scientific principles, providing not just protocols, but the strategic reasoning behind them. We will explore how to build a logical screening panel, select appropriate assay formats, interpret the resulting data, and present it in a clear, comparative manner.

Part 1: Defining the Target Landscape

Before initiating any experimental work, it is crucial to build a theoretical profile of potential on- and off-targets. This involves leveraging structural similarity to known compounds and understanding the common targets for the pyrazole scaffold.

The Pyrazole Carboxylic Acid Scaffold: A Privileged Structure

The pyrazole ring is a five-membered aromatic heterocycle that is a common feature in many approved drugs and clinical candidates.[5] Its ability to act as both a hydrogen bond donor and acceptor allows it to interact with a wide variety of protein active sites.[5] Derivatives of pyrazole carboxylic acid have been investigated for a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[4][6][7]

Identifying Potential Cross-Reactivity Targets

Given the structural class of our compound, a primary cross-reactivity panel should include targets known to interact with other pyrazole derivatives. This "guilt-by-association" approach provides a rational starting point for our investigation.

Known Target Classes for Pyrazole Derivatives:

  • Cyclooxygenases (COX-1 & COX-2): Many pyrazole-containing compounds are potent anti-inflammatory agents that selectively inhibit COX-2.[8][9] Celecoxib is a well-known example.

  • Lipoxygenases (LOX): Some pyrazole derivatives also show activity against enzymes like 5-LOX, another key player in the inflammatory cascade.[8]

  • Histone Deacetylases (HDACs): Recent studies have identified pyrazole-based compounds as selective inhibitors of HDAC6, a target for inflammatory diseases and cancer.[10][11]

  • Protein Kinases: The pyrazole scaffold is a common core in many kinase inhibitors, targeting a wide range of kinases involved in cell signaling and proliferation.

  • Other Enzymes and Receptors: The versatility of the pyrazole core means it can be adapted to target numerous other proteins.

The following diagram illustrates the logical relationship for selecting a primary screening panel based on the compound's structural class.

Compound 1-phenyl-5-(propan-2-yl)-1H- pyrazole-3-carboxylic acid Scaffold Pyrazole Carboxylic Acid Scaffold Compound->Scaffold Belongs to class KnownTargets Known Targets for Scaffold Scaffold->KnownTargets Informs selection of Panel Primary Cross-Reactivity Screening Panel KnownTargets->Panel Leads to creation of COX COX-1 / COX-2 Panel->COX LOX 5-LOX Panel->LOX HDACs HDACs (e.g., HDAC6) Panel->HDACs Kinases Kinase Panel (e.g., TK, CAMK) Panel->Kinases

Caption: Logic for Primary Target Panel Selection.

Part 2: Experimental Design for Cross-Reactivity Profiling

A multi-tiered approach is recommended, starting with broad screening and progressing to more focused, quantitative assays for any identified "hits." This ensures an efficient use of resources while maximizing the quality of the data.

Overall Experimental Workflow

The workflow begins with the selection of a diverse panel of assays. Initial screening is performed at a high concentration of the test compound to identify any potential interactions. Hits from this primary screen are then subjected to secondary screening, which involves generating full dose-response curves to determine potency (e.g., IC50).

Start Start: Compound Synthesis & QC PanelSelection Select Broad Target Panel (e.g., Kinases, GPCRs, Enzymes) Start->PanelSelection PrimaryScreen Primary Screen: Single High Concentration (e.g., 10 µM) PanelSelection->PrimaryScreen HitIdent Hit Identification (e.g., >50% Inhibition) PrimaryScreen->HitIdent DoseResponse Secondary Screen: 10-point Dose-Response Curve HitIdent->DoseResponse Hit NoHits No Significant Hits: Compound is Selective HitIdent->NoHits No Hit Calc Calculate IC50 / EC50 Values DoseResponse->Calc Report Generate Selectivity Profile & Report Calc->Report

Caption: General Workflow for Cross-Reactivity Profiling.

Recommended Assay Platforms

A combination of assay formats provides the most comprehensive picture of a compound's selectivity.

  • Biochemical (Enzymatic) Assays: These are ideal for screening against purified enzymes like kinases, proteases, and metabolic enzymes (e.g., COX, LOX, HDACs). They directly measure the compound's ability to inhibit enzyme activity.

  • Radioligand Binding Assays: This is the gold standard for assessing interactions with receptors, ion channels, and transporters. The assay measures the displacement of a known radiolabeled ligand from its target by the test compound.

  • Cell-Based Assays: These assays measure the effect of a compound on a specific cellular pathway or phenotype.[12] They are crucial for confirming that an interaction observed in a biochemical assay translates to a functional effect in a biological context.

Detailed Experimental Protocol: A Competitive ELISA Example

To provide a concrete example, here is a detailed protocol for assessing cross-reactivity using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). This format is particularly useful when a primary antibody for a small molecule target is available.[13] While our compound is a small molecule enzyme inhibitor, this immunoassay protocol illustrates a common method for assessing binding interactions and can be conceptually adapted.[14]

Objective: To quantitatively determine the binding affinity of 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid against a panel of off-targets for which a competitive binding assay format is suitable.

Materials:

  • 96-well microplates coated with the target protein of interest.

  • 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid (Test Compound).

  • Known ligand/substrate for the target protein (Positive Control).

  • Biotinylated detection ligand/antibody.

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate.

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate.

  • Stop Solution (e.g., 1 M H₂SO₄).

  • Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Assay Buffer (e.g., PBS with 1% BSA).

Procedure:

  • Compound Preparation: Prepare a serial dilution series of the Test Compound and the Positive Control in Assay Buffer. A typical starting concentration is 100 µM, with 10 points in a 1:3 dilution series. Include a vehicle control (e.g., DMSO) at the same final concentration as the test wells.

  • Competitive Binding: Add 50 µL of each compound dilution (or control) to the wells of the coated microplate.

  • Add Detection Ligand: Immediately add 50 µL of the biotinylated detection ligand (at a pre-optimized concentration, e.g., its EC50) to all wells.

  • Incubation: Incubate the plate for 1-2 hours at room temperature with gentle shaking. This allows the test compound and the detection ligand to compete for binding to the immobilized target protein.

  • Washing: Wash the plate 3-5 times with Wash Buffer to remove unbound reagents.

  • Add Enzyme Conjugate: Add 100 µL of Streptavidin-HRP conjugate (diluted in Assay Buffer) to each well.

  • Incubation: Incubate for 30-60 minutes at room temperature.

  • Washing: Repeat the washing step (Step 5).

  • Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes. Monitor for color development.

  • Stop Reaction: Add 50 µL of Stop Solution to each well to quench the reaction. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Part 3: Data Interpretation and Comparison

The goal of data analysis is to generate a quantitative measure of potency for each interaction and to compare these potencies to that of the primary target (if known).

Calculating IC50 Values

The raw absorbance data is used to calculate the half-maximal inhibitory concentration (IC50). This is the concentration of the compound required to inhibit 50% of the specific signal.

  • Data Normalization: The data is typically normalized using the vehicle control (0% inhibition) and a control for maximal inhibition (100% inhibition).

  • Curve Fitting: The normalized data is plotted against the logarithm of the compound concentration. A non-linear regression analysis (e.g., four-parameter logistic fit) is used to generate a sigmoidal dose-response curve and calculate the IC50 value.

Summarizing and Comparing Data

All quantitative data should be summarized in a clear, structured table. This allows for an at-a-glance comparison of the compound's activity across the entire screening panel. The "Selectivity Index" is a critical metric, calculated by dividing the IC50 for an off-target by the IC50 for the primary target. A higher selectivity index indicates greater selectivity.

Table 1: Hypothetical Cross-Reactivity Profile for 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid

Target ClassTargetAssay TypeIC50 (µM)Selectivity Index (vs. Primary Target)
Primary Target HDAC6 Enzymatic 0.05 1
Off-Target Panel
CyclooxygenaseCOX-1Enzymatic15.2304
CyclooxygenaseCOX-2Enzymatic2.550
Lipoxygenase5-LOXEnzymatic> 50> 1000
Histone DeacetylaseHDAC1Enzymatic8.9178
Protein KinaseCDK2/CycAEnzymatic> 50> 1000
GPCRβ2-AdrenergicBinding22.1442

This data is purely illustrative for demonstration purposes.

Conclusion

This guide outlines a systematic and scientifically rigorous approach to evaluating the cross-reactivity of a novel compound, 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid. By leveraging knowledge of its chemical scaffold to build an intelligent screening panel and employing a multi-tiered assay strategy, researchers can generate a comprehensive selectivity profile. This profile is indispensable for making informed decisions in the lead optimization process, mitigating risks of off-target toxicity, and ultimately increasing the probability of developing a safe and effective therapeutic agent.[3][15]

References

  • Jain, A. N. (2017). Prediction of Off-Target Drug Effects Through Data Fusion. Journal of Chemical Information and Modeling, 57(4), 835-847.
  • Bose, P. (2022). Improving Selectivity in Drug Design. AZoLifeSciences. Available from: [Link]

  • Fiveable. (2025). Selectivity: Intro to Pharmacology Study Guide. Fiveable. Available from: [Link]

  • Zimmerman, Z. et al. (2013). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 56(10), 3779-3802. Available from: [Link]

  • MacDonald, M. L. et al. (2006). Identifying off-target effects and hidden phenotypes of drugs in human cells. Nature Chemical Biology, 2(6), 329-337. Available from: [Link]

  • Aldeghi, M. et al. (2020). Is Structure-Based Drug Design Ready for Selectivity Optimization? Journal of Chemical Information and Modeling, 60(11), 5139-5147. Available from: [Link]

  • Chen, B. et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Nature Communications, 14(1), 7434. Available from: [Link]

  • Abdelgawad, M. A. et al. (2025). Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. Future Medicinal Chemistry, 17(10), 875-894. Available from: [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Creative Diagnostics. Available from: [Link]

  • Gürsoy, E. & Güzel, B. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 17(5), 558-570. Available from: [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised? Patsnap Synapse. Available from: [Link]

  • Wang, X. et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(9), 1032-1053. Available from: [Link]

  • Wang, Z. et al. (2023). Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. Molecules, 28(14), 5484. Available from: [Link]

  • Blake, D. A. et al. (1998). High-performance assays of small molecules: Enhanced sensitivity, rapidity, and convenience demonstrated with a noncompetitive immunometric anti-immune complex assay system for digoxin. Clinical Chemistry, 44(2), 314-322. Available from: [Link]

  • Karataş, M. O. et al. (2010). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Molecules, 15(1), 385-394. Available from: [Link]

  • Paun, A. M. & Olaru, A. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Recent Trends in Biochemistry. Available from: [Link]

  • Creative Diagnostics. (n.d.). Cross-Reactivity Assessment. Creative Diagnostics. Available from: [Link]

  • Kalinitchenko, E. et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules, 26(14), 4305. Available from: [Link]

  • Faria, J. V. et al. (2017). Current status of pyrazole and its biological activities. Bioorganic & Medicinal Chemistry, 25(22), 5845-5869. Available from: [Link]

  • Wang, Y. et al. (2025). Discovery of N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. Journal of Medicinal Chemistry, 68(1), 531-554. Available from: [Link]

  • Wang, Y. et al. (2025). Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. Journal of Medicinal Chemistry, 68(1), 531-554. Available from: [Link]

  • Khan, I. et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8758. Available from: [Link]

  • Mary, Y. S. et al. (2020). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Journal of Molecular Structure, 1202, 127263. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid

As a Senior Application Scientist, I recognize that handling specialized building blocks requires more than blindly following a generic safety sheet. 1-Phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid (CAS: 3191-87-5...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized building blocks requires more than blindly following a generic safety sheet. 1-Phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid (CAS: 3191-87-5), also known as 5-isopropyl-1-phenyl-1H-pyrazole-3-carboxylic acid, is a critical intermediate in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and anti-inflammatory agents [1].

While some suppliers may list the specific hazards of this exact derivative as unclassified due to a lack of extensive in vivo testing[1], the presence of the pyrazole-3-carboxylic acid pharmacophore universally necessitates handling the compound as a Category 2 Skin/Eye Irritant and a Category 3 Respiratory Irritant [2][3].

The following guide establishes a self-validating safety system, explaining the causality behind each protocol so you can handle this compound with absolute confidence.

Quantitative Operational Data & Hazard Causality

Understanding the physicochemical properties of this compound is essential for establishing a robust safety protocol. As a solid organic acid, it can act as a localized proton donor upon contact with mucosal membranes or perspiration on the skin, leading to acute irritation.

Table 1: Physicochemical & Operational Data

ParameterValue / SpecificationOperational Impact
CAS Number 3191-87-5Unique identifier for inventory and waste tracking.
Molecular Weight 230.26 g/mol Required for precise molarity calculations during dissolution.
Fume Hood Face Velocity 80–120 fpmMinimum required airflow to prevent dust rollback.
Glove Thickness ≥ 0.11 mm (Nitrile)Minimum barrier thickness to prevent solvent breakthrough.

Table 2: GHS Hazard Classification & Mechanistic Causality

Hazard ClassGHS StatementMechanistic Causality & Risk
Skin Irritation H315: Causes skin irritationThe acidic nature of the carboxylic acid group disrupts the acid mantle of the skin, causing localized erythema upon prolonged contact[3].
Eye Irritation H319: Causes serious eye irritationParticulate matter reacting with ocular fluid causes rapid pH shifts, leading to corneal irritation and potential micro-abrasions [2].
Respiratory H335: May cause respiratory irritationAerosolization of fine powders during weighing can lead to inhalation. Deposition in the upper respiratory tract causes acute irritation [3].

Causality-Driven PPE Specifications

Do not merely equip standard laboratory gear; Personal Protective Equipment (PPE) must be selected based on the specific operational risks of handling solid organic acids and their typical dissolution solvents (e.g., DMSO, DMF, or DCM).

Table 3: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationOperational Justification
Ocular Protection ANSI Z87.1 / EN 166 compliant indirectly vented chemical splash goggles.Safety glasses with side shields are insufficient. Indirectly vented goggles prevent airborne dust from bypassing the lenses and settling on the conjunctiva [2].
Dermal Protection (Hands) 100% Nitrile gloves (Minimum 0.11 mm thickness, EN 374 compliant).Latex is highly permeable to organic solvents. Since this compound is typically dissolved in DMSO/DMF, nitrile provides the necessary chemical resistance to prevent solvent-mediated transdermal absorption of the pyrazole derivative [1].
Dermal Protection (Body) Flame-resistant (FR) lab coat with fitted cuffs; closed-toe non-porous shoes.Fitted cuffs prevent the sleeve from dragging through powder or spills. FR material is required if subsequent synthesis steps involve flammable reagents.
Respiratory Protection N95/P100 particulate respirator (if handled outside a fume hood).Prevents inhalation of aerosolized particulates (H335). Note: Primary engineering control (fume hood) is always preferred over PPE.

Operational Workflow: Step-by-Step Handling Protocols

To ensure scientific integrity, the following protocols are designed to minimize human error and exposure.

Protocol A: Precision Weighing and Transfer

Objective: Prevent dust aerosolization and static cling during mass transfer.

  • Engineering Control Validation: Verify the chemical fume hood is operational with a face velocity between 80–120 fpm. Do not proceed if the airflow alarm is sounding.

  • Static Mitigation: Wipe the exterior of the chemical container and the balance draft shield with an anti-static cloth. Causality: Pyrazole derivatives often exhibit static charge, causing the powder to repel from the spatula and aerosolize into the breathing zone.

  • Tare and Transfer: Place a conductive anti-static weigh boat on the analytical balance. Using a grounded stainless-steel spatula, slowly transfer the 1-phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid.

  • Seal and Decontaminate: Immediately recap the source bottle. Wipe the spatula and balance area with a lint-free wipe dampened with 70% isopropanol or ethanol to solubilize and remove any micro-spills.

Protocol B: Dissolution for In Vitro Assays

Objective: Safely transition the compound from a solid state to a liquid stock solution.

  • Solvent Selection: Due to the lipophilic phenyl and isopropyl groups, this compound exhibits poor aqueous solubility. Select anhydrous DMSO or DMF for high-concentration stock solutions (>10 mM).

  • Controlled Addition: Add the solvent directly to the pre-weighed powder inside the fume hood. Causality: Adding powder to liquid can cause splashing; adding liquid to powder allows the solvent to wet the solid, suppressing dust generation immediately.

  • Agitation: Cap the vial securely and vortex for 30-60 seconds. If dissolution is incomplete, sonicate the vial in a water bath at room temperature for 5 minutes. Do not heat, as this may degrade the compound or increase solvent vapor pressure.

Spill Response & Environmental Disposal Plan

Immediate Action for Solid Spills (< 50g)
  • Evacuate and Assess: Step back from the spill to avoid stepping in the powder. Ensure required PPE (goggles, nitrile gloves) is intact.

  • Containment (No Sweeping): Do NOT use a brush or broom. Sweeping will aerosolize the H335-classified dust.

  • Wet Wiping: Dampen absorbent spill pads or paper towels with a compatible solvent (e.g., ethanol or a mild alkaline water solution) and gently place them over the powder.

  • Collection: Carefully fold the pads inward, trapping the wetted powder. Place the used pads into a designated, sealable hazardous waste bag.

  • Secondary Cleaning: Wash the spill area with soap and water to neutralize and remove any remaining acidic residue.

Waste Disposal (EPA/RCRA Compliance)

1-Phenyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid and its empty containers must be treated as hazardous chemical waste [3].

  • Solid Waste: Place all contaminated weigh boats, spatulas, and spill cleanup materials into a rigid, leak-proof container labeled "Hazardous Waste - Solid Organic Acid."

  • Liquid Waste: Solutions containing this compound (e.g., DMSO stocks) must be collected in a compatible, halogen-free organic waste carboy. Do not mix with strong oxidizing agents.

Workflow Visualization

The following diagram illustrates the logical progression of handling this compound, emphasizing the integration of PPE and engineering controls at every stage.

G Start 1-Phenyl-5-(propan-2-yl)-1H- pyrazole-3-carboxylic acid PPE Don Required PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood (Ventilation 80-120 fpm) PPE->Hood Weighing Weighing & Aliquoting (Anti-static tools) Hood->Weighing Dissolution Dissolution in Solvent (DMSO/DMF) Weighing->Dissolution Spill Spill Response Protocol (Wet wipe, no sweeping) Weighing->Spill If spilled Waste Hazardous Waste Disposal (EPA/RCRA Compliant) Dissolution->Waste Spill->Waste

Safe handling, dissolution, and disposal workflow for pyrazole-3-carboxylic acid derivatives.

References

  • ChemScene. "1-Phenyl-5-(propan-2-yl)-1h-pyrazole-3-carboxylic acid". 1

  • TCI Chemicals. "SAFETY DATA SHEET: Pyrazole-3-carboxylic Acid". 2

  • Thermo Fisher Scientific. "SAFETY DATA SHEET: 1-Methyl-1H-pyrazole-3-carboxylic acid". 3

Sources

© Copyright 2026 BenchChem. All Rights Reserved.